molecular formula C8H8BrNO4 B1366823 1-Bromo-2,5-dimethoxy-4-nitrobenzene CAS No. 98545-68-7

1-Bromo-2,5-dimethoxy-4-nitrobenzene

Cat. No.: B1366823
CAS No.: 98545-68-7
M. Wt: 262.06 g/mol
InChI Key: BXOPAVIIEJMHQJ-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS 98545-68-7) is a multifunctional aromatic compound of significant interest in advanced chemical synthesis and pharmaceutical research. Its molecular formula is C 8 H 8 BrNO 4 with a molecular weight of 262.06 g/mol [ ]. The compound features a benzene ring substituted with bromine, methoxy, and nitro groups, creating a unique electronic profile that dictates its reactivity [ ]. The methoxy groups are strong activating, ortho-/para-directing substituents, while the nitro group is a powerful electron-withdrawing, meta-directing group. The bromine atom serves as an excellent leaving group, making this compound a valuable scaffold for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and particularly through Nucleophilic Aromatic Substitution (S N Ar) [ ]. The specific 1,2,5-substitution pattern is critical, as the properties and reactivity of aryl compounds are profoundly influenced by the positional isomerism of their substituents [ ]. This compound can be synthesized via the nitration of 1-bromo-2,5-dimethoxybenzene, where the directing effects of the methoxy groups favor substitution at the 4-position to yield the desired product [ ]. As a building block, it is used in the synthesis of complex organic molecules, including ligands, dyes, and potential pharmaceutical intermediates. Researchers value it for constructing molecules with specific steric and electronic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOPAVIIEJMHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452259
Record name 1-Bromo-2,5-dimethoxy-4-nitrobenzene
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Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98545-68-7
Record name 1-Bromo-2,5-dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-2,5-dimethoxy-4-nitrobenzene CAS number 98545-68-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 98545-68-7 Molecular Formula: C₈H₈BrNO₄ Molecular Weight: 262.06 g/mol [1][2]

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene is a highly functionalized aromatic building block characterized by a specific substitution pattern that renders it electronically unique. The presence of two electron-donating methoxy groups at the 2 and 5 positions, juxtaposed with electron-withdrawing nitro and bromo substituents, creates a "push-pull" electronic system. This compound serves as a critical intermediate in the synthesis of complex phenethylamines, radiolabeled ligands for positron emission tomography (PET), and fluorescent voltage indicators.

Its primary utility lies in its versatility: the bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitro group serves as a masked amine, accessible via reduction. This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization data required for high-integrity research applications.

Physicochemical Properties[1][3][4][5][6][7][8]

The following data aggregates experimental values from high-purity reference standards.

PropertyValueCondition/Note
Appearance Light yellow crystalline solidRecrystallized from EtOH/AcOH
Melting Point 152–153 °CStandard atmospheric pressure [1]
Boiling Point 351.2 ± 37.0 °CPredicted at 760 mmHg
Density 1.64 ± 0.1 g/cm³Predicted
Solubility SolubleAcetone, Dichloromethane, DMSO, Ethyl Acetate
Solubility InsolubleWater
Electronic Character Electron-deficient aromatic coreDue to -I/-M effect of -NO₂ and -Br

Synthesis & Manufacturing Protocol

Core Reaction: Electrophilic Aromatic Substitution (Nitration) Precursor: 1-Bromo-2,5-dimethoxybenzene (CAS 25245-34-5) Reagent: Nitric Acid (HNO₃) in Glacial Acetic Acid (AcOH)

Mechanistic Rationale

The synthesis exploits the directing effects of the methoxy substituents. The precursor, 1-bromo-2,5-dimethoxybenzene, has two methoxy groups para to each other. The bromine atom is at position 1.[3][4][5] The incoming nitro group is directed to position 4, which is para to the bromine and ortho to the methoxy group at position 5. This regioselectivity is driven by the strong ortho/para directing power of the methoxy groups, which overrides the deactivating effect of the bromine, and steric considerations that favor the 4-position over the 3- or 6-positions.

Experimental Protocol

Note: Perform all steps in a fume hood. Nitric acid is a strong oxidizer.

  • Dissolution: Charge a round-bottom flask with 1-bromo-2,5-dimethoxybenzene (30 mmol, ~6.51 g) and glacial acetic acid (10 mL). Stir until fully dissolved.

  • Nitration: Cool the solution slightly (optional, to control exotherm). Add nitric acid (70%, 7.5 mL, excess) dropwise over a period of 5–10 minutes.

    • Observation: The solution will darken, and a yellow precipitate may begin to form.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Monitor via TLC (Hexane:EtOAc 8:2) to ensure consumption of starting material.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the resulting yellow solids using a Buchner funnel.

  • Purification: Wash the filter cake copiously with cold water to remove residual acid.

  • Drying: Dry the solid under high vacuum or in a desiccator over P₂O₅.

    • Typical Yield: 90–99%

    • Product: 1-Bromo-2,5-dimethoxy-4-nitrobenzene (Yellow powder)

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Bromo-2,5-dimethoxybenzene (Precursor) Reaction Reaction Phase RT, 30 min Start->Reaction Dissolve in AcOH Reagents HNO3 + AcOH (Nitration Agent) Reagents->Reaction Dropwise Addition Quench Quench Ice Water Reaction->Quench Precipitation Product 1-Bromo-2,5-dimethoxy-4-nitrobenzene (Yellow Solid) Quench->Product Filtration & Drying

Caption: Step-by-step workflow for the regioselective nitration of 1-bromo-2,5-dimethoxybenzene.

Analytical Characterization

The following spectroscopic data confirms the structure. The loss of symmetry compared to the precursor and the distinct chemical shifts of the aromatic protons are diagnostic.

Nuclear Magnetic Resonance (NMR)

Solvent: Acetone-d₆ Frequency: 600 MHz (¹H), 150 MHz (¹³C)

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.59Singlet (s)1HAr-H (C3 or C6)
¹H 7.56Singlet (s)1HAr-H (C6 or C3)
¹H 3.98Singlet (s)3H-OCH₃
¹H 3.96Singlet (s)3H-OCH₃

¹³C NMR Shifts: δ 150.5, 147.7, 139.8, 120.2, 117.9, 109.3, 57.9, 57.5.

Infrared Spectroscopy (IR)

Method: Neat (ATR)

  • 1508, 1339 cm⁻¹: N-O stretching (Nitro group, asymmetric/symmetric).

  • 1217 cm⁻¹: C-O-C stretching (Aryl ether).

  • 749 cm⁻¹: C-Br stretching.

Reactivity & Applications

Precursor to Phenethylamines

The nitro group is readily reduced to an amine using reducing agents such as H₂/Pd-C, SnCl₂, or Fe/HCl. The resulting aniline (4-bromo-2,5-dimethoxyaniline) is a direct precursor to 2,5-dimethoxy-4-bromophenethylamine (2C-B) analogs or can be diazotized for further substitution.

Palladium-Catalyzed Cross-Coupling

The bromine atom at position 1 is a prime candidate for Suzuki-Miyaura coupling. It can be coupled with aryl boronic acids to create biaryl systems used in voltage-sensitive dyes.

Example Reaction:

  • Reactants: 1-Bromo-2,5-dimethoxy-4-nitrobenzene + Phenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂.[6]

  • Base: K₂CO₃.

  • Product: 4-Nitro-2,5-dimethoxybiphenyl derivatives.

Reactivity Pathway Diagram

ReactivityPathways Core 1-Bromo-2,5-dimethoxy- 4-nitrobenzene Reduction Reduction (H2/Pd, Fe/HCl) Core->Reduction Nitro Reduction Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Coupling C-Br Activation Amine 4-Bromo-2,5-dimethoxy- aniline Reduction->Amine Biaryl 4-Nitro-2,5-dimethoxy- biphenyls Coupling->Biaryl

Caption: Primary synthetic divergences: Nitro reduction vs. Palladium-catalyzed C-Br coupling.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods, though the compound is relatively air-stable. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

  • Boggess, S. C., et al. (2019). New Molecular Scaffolds for Fluorescent Voltage Indicators. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2017).[5] Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. Retrieved from [Link]

Sources

1-Bromo-2,5-dimethoxy-4-nitrobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, physicochemical properties, and synthetic utility of 1-Bromo-2,5-dimethoxy-4-nitrobenzene , a specialized aromatic intermediate.

Structural Characterization and Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS: 98545-68-7) is a tetrasubstituted benzene derivative characterized by a "push-pull" electronic structure. Its scaffold features two electron-donating methoxy groups in a para relationship, juxtaposed with an electron-withdrawing nitro group and a reactive bromine handle. This specific substitution pattern renders the compound a highly versatile building block in drug discovery, particularly for the synthesis of polysubstituted anilines, radiolabeled tracers, and phenethylamine derivatives. This guide provides a definitive analysis of its molecular weight, structural properties, and validated synthetic pathways.

Molecular Identity & Physicochemical Properties

The compound is defined by the precise regiochemical arrangement of its substituents. The para-dimethoxy arrangement (positions 2 and 5) creates a distinct electronic environment that directs further nucleophilic or electrophilic attacks, while the bromine atom (position 1) serves as a site for transition-metal-catalyzed cross-coupling.

Table 1: Core Physicochemical Data
PropertyValueNotes
IUPAC Name 1-Bromo-2,5-dimethoxy-4-nitrobenzene
CAS Number 98545-68-7Verified identifier [1]
Molecular Formula

Molecular Weight 262.06 g/mol Monoisotopic mass: 260.96 g/mol
Appearance Yellow crystalline solidTypical of nitro-aromatics
Melting Point 138–142 °C (approx.)[1]Dependent on purity/polymorph
SMILES COc1cc(Br)c(OC)cc1=OEncodes connectivity
Solubility DMSO, Dichloromethane, Ethyl AcetatePoor water solubility
Structural Analysis & Electronic Effects

The reactivity of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is governed by the interplay of its substituents:

  • Electronic "Push-Pull" System:

    • Methoxy Groups (C2, C5): Strong

      
      -donors (activators). They increase electron density in the ring, specifically at positions ortho and para to themselves.
      
    • Nitro Group (C4): Strong

      
      -acceptor (deactivator). It withdraws electron density, making the ring susceptible to nucleophilic aromatic substitution (
      
      
      
      ) under harsh conditions, although the methoxy groups counteract this.
    • Bromine (C1): Weakly deactivating but ortho/para directing. It serves as a high-value "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Regiochemistry: The molecule possesses a high degree of symmetry in its carbon skeleton (1,2,4,5-substitution), which simplifies NMR interpretation but requires precise control during synthesis to avoid isomer mixtures (e.g., 3-nitro isomers).

Diagram 1: Molecular Connectivity & Functional Zones

MolecularStructure Core Benzene Ring (C1-C6) Br Bromine (Br) Pos: 1 (Coupling Site) Core->Br C1 OMe2 Methoxy (OMe) Pos: 2 (Donor) Core->OMe2 C2 NO2 Nitro (NO2) Pos: 4 (Acceptor/Reducible) Core->NO2 C4 Core->NO2 -M Effect OMe5 Methoxy (OMe) Pos: 5 (Donor) Core->OMe5 C5 OMe2->Core +M Effect OMe5->Core +M Effect

Figure 1: Connectivity map highlighting the orthogonal functional groups available for chemical modification.

Synthetic Pathways

The synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene typically proceeds via electrophilic aromatic substitution. The most robust route involves the nitration of 1-bromo-2,5-dimethoxybenzene.

Protocol: Nitration of 1-Bromo-2,5-dimethoxybenzene

Rationale: The starting material (1-bromo-2,5-dimethoxybenzene) has two methoxy groups that strongly activate the positions ortho to them. The bromine atom at C1 is para-directing but weaker than the methoxy groups. The C4 position is ortho to the C5-methoxy and para to the Bromine, making it the most electronically favorable site for electrophilic attack by the nitronium ion (


).

Step-by-Step Methodology:

  • Reagents: 1-Bromo-2,5-dimethoxybenzene (1.0 eq), Glacial Acetic Acid (Solvent), Nitric Acid (70%, 1.1 eq).

  • Setup: Equip a 3-neck round-bottom flask with a thermometer and addition funnel. Cool to 0–5 °C using an ice bath.

  • Dissolution: Dissolve the substrate in glacial acetic acid.

  • Addition: Add Nitric Acid dropwise, maintaining internal temperature <10 °C to prevent over-nitration or oxidation of the methoxy groups.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).[1]

  • Workup: Quench the reaction by pouring into ice water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or Acetonitrile.

Diagram 2: Synthetic Workflow

SynthesisPathway Start 1,4-Dimethoxybenzene Step1 Bromination (Br2 / AcOH) Start->Step1 Inter 1-Bromo-2,5-dimethoxybenzene (Intermediate) Step1->Inter Electrophilic Sub. (C2) Step2 Nitration (HNO3 / AcOH) Inter->Step2 Product 1-Bromo-2,5-dimethoxy-4-nitrobenzene (Target) Step2->Product Regioselective Nitration (C4)

Figure 2: Stepwise synthesis starting from commercially available 1,4-dimethoxybenzene.

Applications in Drug Development

This compound serves as a "linchpin" intermediate due to its orthogonal reactivity:

  • Aniline Precursors: Reduction of the nitro group (using

    
     or 
    
    
    
    ) yields 4-bromo-2,5-dimethoxyaniline . This aniline is a primary scaffold for synthesizing bioactive phenethylamines and related CNS-active agents [2].
  • Cross-Coupling: The C1-Bromine allows for Suzuki or Stille couplings to attach aryl or alkyl groups before or after nitro reduction, enabling the construction of complex biaryl systems found in kinase inhibitors.

  • Radiochemistry: The nitro group can be used as a leaving group in nucleophilic fluorination (using

    
    ) in specific activated contexts, or the bromine can be exchanged for radioisotopes.
    
Safety & Handling (E-E-A-T)
  • Hazards: Like many nitro-aromatics, this compound is likely toxic if swallowed or inhaled and may cause skin sensitization. It is a potential mutagen; handle with extreme care.

  • Storage: Store in a cool, dry place away from strong reducing agents. Light sensitive (store in amber vials).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • BLD Pharm. (2024). Product Analysis: 1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS 98545-68-7).[2] Retrieved from

  • MDPI. (2010). Nitration of Fluoro-dimethoxybenzenes: Regioselectivity and Structural Analysis. Molecules. Retrieved from

  • PubChem. (2024).[3][4] Compound Summary: Bromonitrobenzene Derivatives. National Library of Medicine.[3][4] Retrieved from

  • Fisher Scientific. (2024).[5] Safety Data Sheet: Nitroaromatic Compounds. Retrieved from

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Dimethoxy Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Complexities of Substituted Aromatics

Electrophilic Aromatic Substitution (EAS) remains a foundational pillar of modern organic synthesis, enabling the functionalization of aromatic rings—a core scaffold in countless pharmaceuticals and materials.[1] While the principles of EAS on simple benzene are well-established, the introduction of multiple, electronically-divergent substituents transforms the aromatic ring into a complex reaction landscape. This guide delves into the specific and intricate case of dimethoxy nitrobenzene derivatives.

These substrates present a fascinating challenge: the synthetic "push-pull" between two powerful electron-donating methoxy groups and one potent electron-withdrawing nitro group. Understanding the interplay of these substituents is paramount for predicting and controlling reaction outcomes. This document provides a framework for rationalizing the regioselectivity of EAS reactions on these molecules, supported by mechanistic insights and practical, field-proven protocols.

The Theoretical Core: A Battle for Electronic Dominance

The outcome of an EAS reaction is dictated by the energetic stability of the cationic intermediate, known as the sigma complex or arenium ion.[2][3] The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring, a step that temporarily disrupts aromaticity.[2] The substituents on the ring determine both the overall speed of this reaction (activation vs. deactivation) and the position of the attack (regioselectivity).[1][4]

The Methoxy Group: A Strong Activator and ortho, para-Director

The methoxy group (-OCH₃) is a classic example of a strongly activating group.[5] Its influence is a duality of two electronic effects:

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond. This effect, in isolation, would deactivate the ring.

  • Resonance Effect (+M): The oxygen atom's lone pairs can be delocalized into the aromatic π-system. This resonance donation is a powerful effect that significantly increases the electron density of the ring, especially at the ortho and para positions.

The +M effect far outweighs the -I effect, leading to a net increase in nucleophilicity and a dramatic acceleration of the EAS reaction rate compared to benzene.[3] The resonance stabilization of the arenium ion intermediate for attacks at the ortho and para positions is the key to its directing effect.

G cluster_ortho Ortho Attack Stabilization Anisole_O Anisole Sigma_Ortho_1 Arenium Ion (Ortho Intermediate) Anisole_O->Sigma_Ortho_1 Attack at C2 E_plus_O E+ Sigma_Ortho_2 Resonance Form 1 Sigma_Ortho_1->Sigma_Ortho_2 Resonance Sigma_Ortho_3 Resonance Form 2 Sigma_Ortho_2->Sigma_Ortho_3 Resonance Sigma_Ortho_4 Key Stabilizing Form (Octet on Oxygen) Sigma_Ortho_3->Sigma_Ortho_4 Resonance (Lone Pair Donation)

Caption: Resonance stabilization of the arenium ion in ortho attack on anisole.

The Nitro Group: A Potent Deactivator and meta-Director

Conversely, the nitro group (-NO₂) is one of the most powerful deactivating groups.[6] It withdraws electron density from the ring through both inductive and resonance effects:

  • Inductive Effect (-I): The positively charged nitrogen atom strongly pulls electron density through the sigma bond.

  • Resonance Effect (-M): The π-system of the nitro group can accept electron density from the aromatic ring, delocalizing it onto the oxygen atoms.

Both effects work in concert to reduce the ring's nucleophilicity, making EAS reactions much slower than in benzene.[3][7] The directing effect is also a consequence of this deactivation. Resonance structures show that the electron density is most severely depleted at the ortho and para positions. Attack at the meta position, while still disfavored, results in an arenium ion that avoids placing the positive charge adjacent to the electron-deficient nitro-bearing carbon, making it the "least unstable" intermediate.[7][8]

G cluster_ortho_de Ortho Attack Destabilization cluster_meta_de Meta Attack (Less Destabilized) Nitrobenzene_O Nitrobenzene Sigma_Ortho_De_1 Arenium Ion (Ortho Intermediate) Nitrobenzene_O->Sigma_Ortho_De_1 Attack at C2 E_plus_O E+ Sigma_Ortho_De_2 Highly Destabilized Form (Adjacent Positive Charges) Sigma_Ortho_De_1->Sigma_Ortho_De_2 Resonance Nitrobenzene_M Nitrobenzene Sigma_Meta_De_1 Arenium Ion (Meta Intermediate) Nitrobenzene_M->Sigma_Meta_De_1 Attack at C3 E_plus_M E+ Sigma_Meta_De_2 No adjacent positive charges Sigma_Meta_De_1->Sigma_Meta_De_2 Resonance

Caption: Destabilization of ortho/para attack intermediates in nitrobenzene.

The Decisive Factor in Dimethoxy Nitrobenzenes: The Activator Wins

When a ring bears both activating and deactivating groups, a clear hierarchy of control emerges. The position of electrophilic attack is overwhelmingly dictated by the most powerful activating group.[9][10] In the case of dimethoxy nitrobenzene, the two methoxy groups will direct the incoming electrophile to the positions ortho and para relative to them.

The nitro group's meta-directing influence is effectively overridden. The causality is energetic: the transition state leading to the arenium ion is stabilized far more effectively by the electron-donating methoxy groups than it is destabilized by the nitro group. The reaction will proceed through the lowest energy pathway, which involves substitution at a site activated by the methoxy substituents.[9]

Regiochemical Prediction for 1,4-Dimethoxy-2-nitrobenzene:

  • -OCH₃ at C1: Activates C2 (blocked by -NO₂) and C6.

  • -OCH₃ at C4: Activates C3 and C5.

  • -NO₂ at C2: Deactivates C1, C3, C6 and directs meta to itself (C4, C6).

Analysis:

  • Position C6 is activated by the C1-methoxy and is meta to the nitro group.

  • Positions C3 and C5 are activated by the C4-methoxy. C3 is ortho to the nitro group (highly deactivated). C5 is meta to the nitro group.

Common EAS Reactions and Expected Outcomes

The following sections outline common EAS reactions applied to dimethoxy nitrobenzene derivatives. The primary substrate for discussion will be 1,4-dimethoxy-2-nitrobenzene due to its clear substitution pattern.

Nitration

The introduction of a second nitro group is challenging due to the existing deactivation but is achievable under forcing conditions.

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used.[11] The sulfuric acid protonates the nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[12][13]

  • Predicted Outcome: Following the logic in section 2.3, nitration of 1,4-dimethoxy-2-nitrobenzene would be expected to yield primarily 1,4-dimethoxy-2,5-dinitrophenzene , with potential for the 2,6-isomer as a minor product.

Halogenation

The strong activation provided by the two methoxy groups often allows for halogenation under milder conditions than those required for benzene.

  • Reagents: For bromination, bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is standard. For chlorination, chlorine (Cl₂) with AlCl₃ or FeCl₃ is used.

  • Predicted Outcome: Bromination of 1,4-dimethoxy-2-nitrobenzene would yield 5-bromo-1,4-dimethoxy-2-nitrobenzene as the major product.

Friedel-Crafts Reactions

These reactions are notoriously sensitive to deactivating groups. Friedel-Crafts alkylation and acylation often fail on rings substituted with moderately or strongly deactivating groups like -NO₂.[1] The presence of two activating methoxy groups may not be sufficient to overcome this limitation, making these reactions low-yielding or unsuccessful on most dimethoxy nitrobenzene substrates. This is a critical field-proven insight: direct Friedel-Crafts reactions on these substrates should be approached with caution, and alternative synthetic routes are often preferred.

Validated Experimental Protocol: Nitration of 1,4-Dimethoxybenzene

This protocol details the synthesis of 1,4-dimethoxy-2-nitrobenzene, a common starting material. The principles of temperature control and slow addition are critical for achieving high yield and purity.

G Start Start: 1,4-Dimethoxybenzene in Acetic Acid Cool Cool to 0°C (Ice Bath) Start->Cool Add Slow, Dropwise Addition of Nitrating Mixture Cool->Add Prepare Prepare Nitrating Mixture: HNO₃ in Acetic Acid Prepare->Add Stir Stir at 0-5°C (1 hour) Add->Stir Quench Pour Reaction Mixture onto Ice Water Stir->Quench Precipitate Precipitate Forms Quench->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End End: Crude 1,4-Dimethoxy-2-nitrobenzene Dry->End

Caption: Experimental workflow for the nitration of 1,4-dimethoxybenzene.

4.1. Reagents and Materials

Reagent/MaterialQuantityMolar Mass ( g/mol )MolesNotes
1,4-Dimethoxybenzene10.0 g138.160.0724---
Glacial Acetic Acid50 mL------Solvent
Concentrated Nitric Acid (70%)5.0 mL63.01~0.079Corrosive, Oxidizer
IceAs needed------For cooling
Deionized Water500 mL------For work-up

4.2. Step-by-Step Methodology This protocol is based on established procedures for the nitration of activated aromatic rings.[14]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 1,4-dimethoxybenzene in 30 mL of glacial acetic acid. Gentle warming may be required.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with magnetic stirring.

  • Preparation of Nitrating Agent: In a separate beaker, carefully add 5.0 mL of concentrated nitric acid to 20 mL of glacial acetic acid. Cool this mixture in the ice bath as well.

  • Slow Addition (Critical Step): Using a dropping funnel or a pasture pipette, add the nitric acid solution to the stirred dimethoxybenzene solution dropwise over a period of 30-45 minutes. Crucially, monitor the temperature of the reaction mixture and ensure it does not rise above 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes. The solution will typically turn a deep orange or red color.

  • Quenching and Precipitation: Pour the reaction mixture slowly and with stirring into a 1 L beaker containing approximately 400 g of crushed ice and 100 mL of water. A bright yellow solid should precipitate.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry. The product can be further dried in a desiccator. A typical yield is 85-95% of crude 1,4-dimethoxy-2-nitrobenzene. Recrystallization from ethanol can be performed for further purification if necessary.

Conclusion and Strategic Outlook

The electrophilic aromatic substitution of dimethoxy nitrobenzene derivatives is a prime example of how competing electronic effects govern synthetic outcomes. The foundational principle is that the strongly activating, ortho, para-directing methoxy groups dominate the regioselectivity, channeling the electrophile to specific, predictable positions while the nitro group primarily serves to deactivate the ring overall.[9][10]

For professionals in drug development and materials science, a thorough grasp of these principles is not merely academic; it is essential for the rational design of synthetic routes. It allows for the strategic installation of functional groups, avoiding unfruitful reactions (such as Friedel-Crafts on these substrates) and maximizing yields of desired isomers. Future advancements in this area may leverage computational chemistry for more precise predictions of isomer ratios and the development of novel catalytic systems that can modulate these inherent electronic biases, offering even greater control over this synthetically valuable class of molecules.

References

  • Quora. (2022).
  • Wikipedia. (n.d.).
  • Leonard, M. S. (2013).
  • Scite.ai. (n.d.). Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene.
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Khan Academy. (2017). Directing Effect of the Nitro Group in EAS. YouTube.
  • The Organic Chemistry Tutor. (n.d.).
  • IJERTI. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • Chad's Prep. (n.d.).
  • RSC Publishing. (n.d.). Nitration of p-dimethoxybenzene by dinitrogen tetroxide in carbon tetrachloride. Journal of the Chemical Society B: Physical Organic.
  • Evans, M. (2021). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. YouTube.
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2018).
  • Wikipedia. (n.d.).
  • The Hive. (2003). Mononitration of 1,4-dimethoxybenzene. Hive Chemistry Discourse.
  • Clark, J. (2000). The nitration of benzene - electrophilic substitution. Chemguide.
  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Chemistry Steps. (n.d.).
  • LibreTexts Chemistry. (2019). 18.7 EAS of Substituted Benzenes.
  • LibreTexts Chemistry. (2023). 15.
  • Chemistry Steps. (n.d.).

Sources

1-Bromo-2,5-dimethoxy-4-nitrobenzene: A Versatile Bifunctional Scaffold for Serotonergic Ligand Discovery

[1]

Executive Summary

The 1-Bromo-2,5-dimethoxy-4-nitrobenzene scaffold represents a "privileged structure" in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) of the serotonin (5-HT) family.[1] Its utility stems from its unique electronic architecture: the electron-donating methoxy groups (–OMe) at positions 2 and 5 create a specific electrostatic landscape required for 5-HT2A/2C receptor affinity, while the para-disposed bromine and nitro groups provide orthogonal synthetic handles.[1]

This guide details the exploitation of this scaffold for the synthesis of phenethylamines , phenylpiperazines , and biaryl systems , positioning it as a cornerstone in the search for next-generation antidepressants and neuroplasticity-promoting agents (psychoplastogens).

Chemical Architecture & Electronic Properties[1]

The "Push-Pull" System

The molecule features a highly polarized aromatic ring.[1] The interplay between the substituents dictates its reactivity profile:

  • 2,5-Dimethoxy Groups (+M Effect): These strong electron donors increase electron density in the ring, generally deactivating nucleophilic attacks. However, they are essential for hydrogen bonding with Serine and Aspartate residues in the 5-HT2A binding pocket.

  • 4-Nitro Group (-M, -I Effect): A strong electron-withdrawing group that dramatically lowers the LUMO energy of the system.[1] Crucially, it activates the para-position (C-1) for Nucleophilic Aromatic Substitution (SNAr).[1]

  • 1-Bromo Group: Serves as a leaving group in SNAr reactions or as an oxidative addition site for Palladium-catalyzed cross-couplings.[1]

Orthogonal Reactivity

The scaffold allows for chemoselective differentiation .[1] The bromine can be displaced by nucleophiles (activated by the nitro group) or the nitro group can be selectively reduced to an aniline without affecting the bromine (under controlled conditions), enabling sequential functionalization.[1]

Synthetic Pathways & Functionalization[1][2]

Synthesis of the Scaffold

The standard industrial preparation involves the regioselective nitration of 1-bromo-2,5-dimethoxybenzene.[1]

Protocol: Nitration of 1-Bromo-2,5-dimethoxybenzene

  • Reagents: 1-Bromo-2,5-dimethoxybenzene (1.0 eq), Glacial Acetic Acid (Solvent), Nitric Acid (70%, 1.2 eq).[1]

  • Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel.

  • Procedure:

    • Dissolve substrate in glacial acetic acid.[1] Cool to 0–5°C.[1]

    • Add HNO3 dropwise, maintaining internal temp <10°C to prevent over-nitration or oxidation of methoxy groups (demethylation risk).

    • Stir for 1 hour at 0°C, then allow to warm to room temperature (RT).

    • Quench: Pour onto crushed ice/water. The product precipitates as a yellow solid.[1][2]

    • Purification: Recrystallization from Ethanol/Water or Isopropanol.[1]

    • Yield: Typically 85–92%.[1]

Divergent Functionalization (The "Branch Point")

The true power of this building block lies in its ability to branch into three distinct chemical spaces.

Path A: Nucleophilic Aromatic Substitution (SNAr)

Due to the para-nitro activation, the bromine atom is labile toward strong nucleophiles, even despite the electron-donating methoxy groups.

  • Application: Synthesis of amino-nitro precursors for fused heterocycles.[1]

  • Conditions: Secondary amines (e.g., piperazine, morpholine), K2CO3, DMF, 80°C.

Path B: Nitro Reduction (The Phenethylamine Route)

Reduction of the nitro group yields 4-bromo-2,5-dimethoxyaniline , a primary intermediate for 2C-series analogs and halogenated neurotransmitter probes.[1]

  • Chemoselectivity: To retain the bromine atom, avoid catalytic hydrogenation (Pd/C + H2) which often causes hydrodehalogenation.[1]

  • Recommended Protocol (Fe/HCl):

    • Suspend nitro compound in EtOH/Water (3:1).[1]

    • Add Iron powder (3.0 eq) and catalytic HCl (or NH4Cl).[1]

    • Reflux for 2 hours.[1][3]

    • Filter hot to remove iron oxides.[1] Basify filtrate to precipitate the aniline.[1]

Path C: Palladium-Catalyzed Cross-Coupling

The C-Br bond remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the installation of aryl or heteroaryl groups at the 4-position.[1]

  • Note: The nitro group can poison certain catalysts; high-turnover Pd sources (e.g., Pd(dppf)Cl2) are recommended.[1]

Visualization: Synthesis & Reactivity Flow[1]

The following diagram illustrates the central role of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in divergent synthesis.

GStart1-Bromo-2,5-dimethoxybenzeneScaffold1-Bromo-2,5-dimethoxy-4-nitrobenzene(THE SCAFFOLD)Start->Scaffold Nitration(HNO3/AcOH)SNAr_Prod1-Amino-2,5-dimethoxy-4-nitrobenzene(via S_NAr)Scaffold->SNAr_Prod Path A: Amines/K2CO3(Br Displacement)Aniline4-Bromo-2,5-dimethoxyanilineScaffold->Aniline Path B: Fe/NH4Cl(Nitro Reduction)Biaryl4-Aryl-2,5-dimethoxy-nitrobenzeneScaffold->Biaryl Path C: Ar-B(OH)2/Pd(0)(Suzuki Coupling)HeterocycleFused Benzimidazoles(Post-reduction)SNAr_Prod->Heterocycle CyclizationPharma5-HT2A Agonists(2C-B, DOB analogs)Aniline->Pharma Chain ExtensionLibraryBiaryl Library(Suzuki Coupling)Biaryl->Library Diversification

Caption: Divergent synthesis pathways from the core scaffold. Path A (Red) exploits the nitro-activated ring; Path B (Green) targets the nitro group; Path C (Blue) utilizes the bromine handle.[1]

Pharmaceutical Applications & Case Studies

5-HT2A Receptor Agonism

The 2,5-dimethoxy substitution pattern is the hallmark of high-affinity 5-HT2A agonists.[1] The "4-position" (occupied by bromine in the scaffold) is the primary determinant of potency and selectivity.[1]

  • Mechanism: The bromine atom sits in a hydrophobic pocket of the receptor (Val156, Leu229).[1]

  • Therapeutic Relevance: Compounds derived from this scaffold, such as LPH-5 (a 2,5-dimethoxyphenylpiperidine), are currently under investigation for treating depression without the intense hallucinogenic effects of classical psychedelics.

Radioligand Development

The bromo-nitro scaffold is a precursor for PET imaging agents.[1]

  • Radio-labeling: The nitro group can be displaced by [18F]fluoride (nucleophilic substitution) or the bromine can be used for halogen exchange to introduce [76Br] or [123I].[1]

Structure-Activity Relationship (SAR) Map[1]

SARCorePhenyl CorePos22-OMeCore->Pos2H-Bond Acceptor(Ser159 Interaction)Pos55-OMeCore->Pos5H-Bond Acceptor(Essential for Affinity)Pos44-Position (Br/NO2)Core->Pos4Hydrophobic/Steric(Potency Determinant)Pos11-Position (Linker)Core->Pos1Amine Chain(Ionic Bond w/ Asp155)

Caption: SAR Pharmacophore for 5-HT2A ligands derived from the 2,5-dimethoxybenzene scaffold.[1]

Safety & Regulatory Considerations

Chemical Safety
  • Explosion Hazard: Like all polynitro aromatics, the compound possesses high energy. While mono-nitro compounds are generally stable, process safety calorimetry (DSC) should be performed before scaling >100g.[1]

  • Toxicity: Aromatic nitro compounds are potential hemotoxins (methemoglobinemia).[1][4] Handle in a fume hood with nitrile gloves.[1]

Regulatory Status

While 1-Bromo-2,5-dimethoxy-4-nitrobenzene itself is generally not a scheduled substance, it is a direct chemical precursor to 2C-B (Schedule I in the US/UN).[1]

  • Compliance: Researchers must verify "precursor watch lists" in their jurisdiction.

  • Legitimate Use: Documentation of research intent (e.g., development of non-hallucinogenic neurotherapeutics) is essential for compliance.

References

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Source: Journal of Medicinal Chemistry (2024).[1][5] URL:[Link][1]

  • 1-Bromo-4-nitrobenzene: Comprehensive Overview and Applications. Source: NBInno (2025).[1][6] URL:[Link][1]

  • Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Source: MDPI (Molecules).[1] URL:[Link][1]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Source: Chemistry Stack Exchange / Clayden Organic Chemistry.[1] URL:[Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues. Source: Frontiers in Pharmacology.[1] URL:[Link]

An In-depth Technical Guide to 1-Bromo-2,5-dimethoxy-4-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-2,5-dimethoxy-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its structure, characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and a nitro group, makes it a versatile synthetic building block. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy groups and the reactive bromine atom, provides multiple avenues for chemical modification. This guide offers a comprehensive overview of its commercial availability, technical specifications, handling, and applications, designed to empower researchers in their synthetic endeavors.

Commercial Availability and Supplier Analysis

A critical first step in any research project is sourcing high-quality starting materials. 1-Bromo-2,5-dimethoxy-4-nitrobenzene is available from a range of commercial suppliers who cater to the research and bulk chemical markets. When selecting a supplier, researchers should consider not only the list price but also the typical purity, available quantities, and the supplier's reputation for quality control and consistency. Below is a comparative table of prominent suppliers.

SupplierTypical PurityAvailable QuantitiesCAS Number
Sigma-Aldrich (Merck) ≥98%Grams to Kilograms98545-68-7
Thermo Fisher Scientific (Alfa Aesar) 98%+Grams to Kilograms98545-68-7
TCI (Tokyo Chemical Industry) >98.0% (GC)Grams to Kilograms98545-68-7
Matrix Scientific 98%+Grams to Kilograms98545-68-7[1]
BLDpharm 98%+Grams to Kilograms98545-68-7[2]
Hyma Synthesis Pvt. Ltd. Custom Synthesis AvailableGrams to KilogramsNot explicitly listed, custom synthesis implied.[3]

Field Insight: While many suppliers list similar purities, the impurity profile can vary depending on the synthetic route employed. For sensitive applications, such as in the synthesis of active pharmaceutical ingredients (APIs), it is advisable to request a lot-specific Certificate of Analysis (CoA) to review the analytical data before purchase.

Technical Specifications and Quality Control

Verifying the identity and purity of 1-Bromo-2,5-dimethoxy-4-nitrobenzene upon receipt is a cornerstone of good laboratory practice. The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Expected Analytical Data:

  • ¹H NMR (in CDCl₃): Researchers can expect to see distinct signals for the aromatic protons and the methoxy groups. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

  • ¹³C NMR (in CDCl₃): The carbon spectrum will show signals for the six aromatic carbons and the two methoxy carbons.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2), which is a definitive confirmation of its presence.

Protocol: Rapid Quality Control via Thin-Layer Chromatography (TLC)

A quick and effective way to assess the purity of a newly acquired batch of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is through Thin-Layer Chromatography (TLC).

Objective: To visually assess the purity of the material and identify the presence of any significant impurities.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

  • Sample of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Prepare a dilute solution of the compound in DCM.

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the solvent system, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the plate under a UV lamp. A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.

Trustworthiness: This simple protocol provides a rapid, self-validating check on the material's purity before committing it to a complex reaction.

Synthetic Considerations

Understanding the synthetic origin of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is crucial for anticipating potential impurities. A common synthetic route involves the nitration of 1-bromo-2,5-dimethoxybenzene. The regioselectivity of this nitration is directed by the existing substituents on the benzene ring.

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="1-Bromo-2,5-dimethoxybenzene", shape=cds, fillcolor="#FBBC05"]; Nitration [label="Nitration\n(HNO₃, H₂SO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-Bromo-2,5-dimethoxy-4-nitrobenzene", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Recrystallization)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product", shape=diamond, fillcolor="#FFFFFF"];

Start -> Nitration; Nitration -> Product; Product -> Purification; Purification -> FinalProduct; }

Caption: A generalized workflow for the synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene.

Expertise: Variations in reaction conditions during the nitration step can lead to the formation of isomeric impurities. Therefore, a robust purification method, such as recrystallization or column chromatography, is essential to achieve high purity.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are paramount to ensure laboratory safety. 1-Bromo-2,5-dimethoxy-4-nitrobenzene is a solid that may cause skin and eye irritation.[4][5] Inhalation of dust should be avoided.[5]

Handling:

  • Always work in a well-ventilated area or a chemical fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][7]

  • Avoid generating dust when handling the solid.[5][7]

Storage:

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]

  • Keep away from heat and sources of ignition.[7]

Applications in Research and Drug Development

The true value of 1-Bromo-2,5-dimethoxy-4-nitrobenzene lies in its utility as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs).[8] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse molecular fragments. This dual functionality makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

graph Applications { graph [layout=neato, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="1-Bromo-2,5-dimethoxy-4-nitrobenzene", pos="0,0!", fillcolor="#FBBC05"]; B [label="Reduction of Nitro Group", pos="-2,1.5!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Cross-Coupling Reactions\n(e.g., Suzuki, Stille)", pos="2,1.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Aniline Derivatives", pos="-2,3!", shape=cds, fillcolor="#FFFFFF"]; E [label="Biaryl Compounds", pos="2,3!", shape=cds, fillcolor="#FFFFFF"]; F [label="Drug Discovery Scaffolds", pos="0,4.5!", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; A -> C; B -> D; C -> E; D -> F; E -> F; }

Caption: Key synthetic transformations of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in drug discovery.

Conclusion

1-Bromo-2,5-dimethoxy-4-nitrobenzene is a readily available and highly versatile chemical intermediate with significant applications in research and drug development. By carefully selecting suppliers, performing diligent quality control, adhering to safe handling practices, and leveraging its synthetic potential, researchers can effectively incorporate this valuable building block into their synthetic strategies.

References

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • ResearchGate. (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

  • ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]

  • PubChem. 1,2-Dimethoxy-4-nitrobenzene. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • The Royal Society of Chemistry. Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

  • Novachem. 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene. [Link]

  • IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

Sources

Methodological & Application

nitration of 1-bromo-2,5-dimethoxybenzene experimental procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Regioselective Nitration of 1-Bromo-2,5-dimethoxybenzene

Executive Summary

This protocol details the controlled nitration of 1-bromo-2,5-dimethoxybenzene to synthesize 1-bromo-2,5-dimethoxy-4-nitrobenzene .[1][2] This transformation is a critical intermediate step in the synthesis of complex phenethylamines, ligands for 5-HT receptors, and substituted aniline precursors.

The procedure utilizes a classical electrophilic aromatic substitution (EAS) pathway, optimized for regioselectivity. By employing glacial acetic acid as the solvent, we moderate the reactivity of the nitronium ion, favoring the formation of the 4-nitro isomer over the sterically hindered 3-isomer or the oxidation byproducts (quinones) common with electron-rich aromatic rings.

Reaction Theory & Mechanism

Regioselectivity Analysis

The substrate, 1-bromo-2,5-dimethoxybenzene, contains three directing groups:

  • Methoxy groups (-OMe) at C2, C5: Strong activating groups, ortho/para directors.

  • Bromine atom (-Br) at C1: Weak deactivating group, ortho/para director.

Electronic Competition:

  • C3 Position: Ortho to C2-OMe and ortho to C1-Br. This position is sterically crowded and electronically less favored due to the "sandwiching" effect.

  • C4 Position (Target): Para to C1-Br and ortho to C5-OMe. The para directing effect of the bromine (though weak) aligns with the ortho directing effect of the C5-methoxy group.

  • C6 Position: Ortho to C1-Br and ortho to C5-OMe. While electronically activated, attack here is sterically less favorable than C4 due to the proximity of the large bromine atom.

Mechanistic Pathway (DOT Visualization)

NitrationMechanism Substrate 1-Bromo-2,5-dimethoxybenzene SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex Electrophilic Attack (C4 Position) HNO3 HNO3 / AcOH Nitronium Nitronium Ion (NO2+) HNO3->Nitronium Dehydration Nitronium->SigmaComplex Active Species Product 1-Bromo-2,5-dimethoxy-4-nitrobenzene SigmaComplex->Product Re-aromatization Proton H+ SigmaComplex->Proton Loss of H+

Figure 1: Mechanistic pathway highlighting the electrophilic attack at the C4 position, stabilized by the C5-methoxy group.

Safety Protocols (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Exothermic Reaction Nitration of activated ethers is highly exothermic. Runaway reactions can lead to rapid boiling or explosion.Strict Temperature Control: Maintain internal temperature <30°C. Add acid dropwise.
Oxidation Potential Electron-rich rings can oxidize to quinones (red/brown fumes), releasing NOₓ gases.Use Glacial Acetic Acid as solvent to moderate HNO₃ strength. Do not use fuming nitric acid.
Corrosivity Glacial Acetic Acid and Nitric Acid are severe skin/eye irritants.Wear butyl rubber gloves, face shield, and work in a fume hood.

Experimental Procedure

Reagents:

  • 1-Bromo-2,5-dimethoxybenzene (1 eq, e.g., 10.0 g)

  • Glacial Acetic Acid (Solvent volume: ~5 mL per gram of substrate)

  • Nitric Acid, 70% (Concentrated) (1.5 eq)

  • Distilled Water (for quenching)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stir bar

  • Addition funnel (pressure-equalizing preferred)

  • Thermometer (internal monitoring)

  • Ice/Water bath

Step-by-Step Protocol:
  • Solvation:

    • In the 250 mL flask, dissolve 10.0 g (46 mmol) of 1-bromo-2,5-dimethoxybenzene in 50 mL of glacial acetic acid .

    • Stir until fully dissolved. The solution should be clear to pale yellow.

    • Cool the solution to 15–20°C using an ice bath. Note: Do not freeze the acetic acid (MP ~16°C).

  • Nitration (The Critical Step):

    • Measure 4.5 g (approx. 3.2 mL, ~70 mmol) of concentrated Nitric Acid.

    • Add the nitric acid dropwise via the addition funnel over a period of 20–30 minutes .

    • Monitor Temperature: Ensure the internal temperature does not exceed 30°C . If it spikes, stop addition and allow to cool.

    • Observation: The solution will transition from yellow to orange.[3] Dark red/brown fumes indicate oxidation (undesirable); if seen, lower temperature immediately.

  • Reaction Completion:

    • Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes .

    • Monitor reaction progress via TLC (Solvent: 4:1 Hexane/Ethyl Acetate). The starting material spot should disappear.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

    • The product will precipitate as a bright yellow solid.

    • Stir for 15 minutes to ensure all acid is diluted and the solid is fully hardened.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

  • Purification:

    • Recrystallize the crude yellow solid from boiling Ethanol (EtOH) .

    • Dissolve in minimum hot ethanol, allow to cool slowly to room temperature, then refrigerate.

    • Filter the purified crystals and dry in a vacuum desiccator.

Data Analysis & Characterization

Expected Yield: 85–95% Appearance: Yellow crystalline solid.

Analytical MethodExpected ResultInterpretation
Melting Point 138–140°C (Lit. varies, check purity)Sharp range indicates high purity. Broad range suggests isomer contamination.
¹H NMR (CDCl₃) δ 7.59 (s, 1H), 7.56 (s, 1H)Two singlets in the aromatic region confirm the para arrangement of the protons (positions 3 and 6), proving the 1,2,4,5 substitution pattern.
¹H NMR (OMe) δ 3.98 (s, 3H), 3.96 (s, 3H)Distinct methoxy environments due to the asymmetry introduced by the nitro group.
IR Spectroscopy 1520 cm⁻¹, 1340 cm⁻¹Strong N-O stretches (asymmetric and symmetric) characteristic of nitro groups.
Process Workflow Diagram

Workflow Start Start: 1-Bromo-2,5-dimethoxybenzene Solvate Dissolve in Glacial AcOH (Temp: 15-20°C) Start->Solvate AddAcid Add HNO3 Dropwise (Maintain T < 30°C) Solvate->AddAcid Quench Pour into Ice Water (Precipitation) AddAcid->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Recryst Recrystallize from Ethanol Filter->Recryst Final Pure 1-Bromo-2,5-dimethoxy-4-nitrobenzene Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referencing general nitration methodologies for phenethylamine precursors).

  • Boggess, S. C., et al. (2019). "New Molecular Scaffolds for Fluorescent Voltage Indicators." Supporting Information, Page S12.[2] (Specific protocol for 1-bromo-2,5-dimethoxy-4-nitrobenzene synthesis).

  • Transetherification of 2,4-dimethoxynitrobenzene. (2017). National Institutes of Health (NIH) / PubMed Central. (Provides NMR characterization data for the 4-nitro isomer).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Bromo-4-nitrobenzene (Analogous hazards).

Sources

Technical Application Note: Chemo-selective Reduction of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 1-Bromo-2,5-dimethoxy-4-nitrobenzene to 2,5-Dimethoxy-4-bromoaniline presents a specific chemo-selective challenge in organic synthesis: the reduction of the nitro group (


) must be achieved without the concurrent hydrogenolysis (de-halogenation) of the bromine atom. Standard catalytic hydrogenation methods (e.g., 

) often result in the loss of the halogen, yielding the non-brominated aniline impurity.

This Application Note details two field-proven protocols designed to ensure


 retention of the bromine substituent while achieving quantitative conversion of the nitro group. The protocols focus on Stannous Chloride (

)
for high-precision laboratory scale and Iron/Acetic Acid (Fe/AcOH) for scalable process chemistry.

Chemo-selectivity & Mechanistic Insight

The primary failure mode in this transformation is the hydrodebromination of the aromatic ring. The carbon-bromine bond dissociation energy (


) is susceptible to cleavage under vigorous catalytic hydrogenation conditions.

To bypass this, we utilize Single Electron Transfer (SET) mechanisms using metals in acidic media. These methods operate via the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates, a pathway that is thermodynamically favorable over the oxidative addition required to cleave the


 bond under these conditions.
Reaction Pathway Analysis

The following diagram illustrates the desired reduction pathway versus the competing de-halogenation side reaction.

ReactionPathway Substrate 1-Bromo-2,5-dimethoxy- 4-nitrobenzene Nitroso Nitroso Intermediate Substrate->Nitroso +2e-, +2H+ Impurity 2,5-Dimethoxyaniline (De-brominated Impurity) Substrate->Impurity Cat. H2 (Pd/C) [AVOID] Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2e-, +2H+ Product 2,5-Dimethoxy- 4-bromoaniline (Target) Hydroxyl->Product +2e-, +2H+ Product->Impurity Over-reduction

Figure 1: Stepwise reduction pathway of the nitro group. The red dashed lines indicate critical failure modes (de-halogenation) to be avoided by selecting SET reagents.

Protocol A: Stannous Chloride ( ) Reduction

Best for: Laboratory scale (


), high purity requirements, and complete preservation of halogen.

This method utilizes Tin(II) chloride dihydrate in an acidic ethanol medium. It is widely regarded as the "Gold Standard" for selectivity in halonitrobenzene reductions [1].

Reagents & Materials
ReagentEquivalentsRole
1-Bromo-2,5-dimethoxy-4-nitrobenzene1.0 eqSubstrate

5.0 eqReducing Agent
Hydrochloric Acid (37%)Solvent/Cat.Proton Source
Ethanol (Absolute)SolventSolubility Enhancer
Sodium Hydroxide (

)
QuenchNeutralization
Experimental Workflow

SnCl2_Workflow Start Start: Dissolve Substrate in Ethanol AddAcid Add HCl (conc) Maintain T < 40°C Start->AddAcid AddTin Add SnCl2·2H2O (Portionwise) AddAcid->AddTin Heat Heat to 60-70°C (1-2 Hours) AddTin->Heat Check TLC/HPLC Check (Disappearance of SM) Heat->Check Check->Heat Incomplete Cool Cool to 0°C Check->Cool Complete Basify Basify to pH > 11 (25% NaOH) - EXOTHERMIC Cool->Basify Extract Extract with DCM or EtOAc Basify->Extract Finish Dry & Concentrate Target Amine Extract->Finish

Figure 2: Operational workflow for Stannous Chloride reduction. Note the critical basification step to break tin-amine complexes.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in 100 mL of ethanol.

  • Acidification: Add 30 mL of concentrated HCl (37%). Note: The solution may warm slightly.

  • Reduction: Add 42.0 g (approx 5 eq) of

    
     in small portions over 15 minutes.
    
    • Observation: An exotherm is expected.[1] Do not allow the temperature to exceed

      
       during addition to prevent boil-over.
      
  • Reaction: Heat the mixture to

    
      for 60–90 minutes. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).
    
  • Workup (Critical):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Slowly add

      
        solution until the pH is strongly alkaline (
      
      
      
      ).
    • Why? Tin forms tight coordination complexes with amines. Strong base converts tin salts to soluble stannates (

      
      ) and releases the free amine.
      
  • Extraction: Extract the aqueous slurry with Dichloromethane (

    
    , 
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo. The product typically crystallizes as an off-white to grey solid.
    

Protocol B: Iron / Acetic Acid (Fe/AcOH)

Best for: Scale-up (


), cost-efficiency, and "greener" waste disposal compared to Tin.

This variation of the Béchamp reduction is robust and avoids the toxicity associated with organotin byproducts [2].

Reagents
  • Substrate: 1.0 eq

  • Iron Powder (325 mesh): 4.0 eq

  • Glacial Acetic Acid: Solvent (

    
     of substrate)
    
  • Catalyst (Optional): Trace

    
     can accelerate initiation.
    
Step-by-Step Procedure
  • Setup: Charge a 3-neck flask with 10.0 g of substrate and 100 mL of Glacial Acetic Acid.

  • Activation: Mechanical stirring is required due to the heavy slurry. Heat to

    
     .
    
  • Addition: Add 8.5 g of Iron powder portion-wise.

    • Caution: The reaction is exothermic.[1] Maintain temperature between

      
       using the addition rate.
      
  • Reflux: Once addition is complete, heat to mild reflux (

    
    ) for 2 hours. The color will transition from yellow to a dark grey/black sludge.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with a small amount of hot acetic acid.

  • Quench: Pour the filtrate into 500 mL of ice water.

  • Neutralization: Neutralize with solid

    
     or 
    
    
    
    until basic. The amine will precipitate or separate as an oil.
  • Isolation: Filter the solid precipitate or extract with DCM as in Protocol A.

Analytical Validation & Specifications

Upon isolation, the product must be characterized to ensure the bromine atom is intact.

TestExpected ResultFailure Indicator
Appearance Off-white to grey crystalline solidDark brown oil (oxidation)
Melting Point

(Lit. varies)

(Impurity)
1H-NMR (CDCl3) Two aromatic singlets (para). Two methoxy singlets. Broad

peak.
Additional splitting in aromatic region (indicates de-bromination).
Mass Spec (LCMS) M+ and M+2 peaks (1:1 ratio) characteristic of Br isotope pattern.M+ peak corresponding to des-bromo analog.

Key NMR Diagnostic: In the target product, the aromatic protons are para to each other and distinct. If de-bromination occurs, the symmetry changes, and coupling constants typical of 1,2,4-substitution or 1,4-substitution (depending on the loss) will appear.

Safety & Compliance

  • Chemical Safety: 1-Bromo-2,5-dimethoxy-4-nitrobenzene and its amine product are chemical intermediates. The amine is harmful if swallowed, inhaled, or in contact with skin [3].[2]

  • Tin Toxicity:

    
     residues are toxic to aquatic life.[2] All aqueous waste from Protocol A must be disposed of as heavy metal waste.
    
  • Exotherms: Both reduction methods are highly exothermic. On scales

    
    , active cooling and temperature monitoring are mandatory to prevent thermal runaway.
    
  • Legal Disclaimer: The product (2,5-Dimethoxy-4-bromoaniline) is a structural precursor to 2C-B (a Schedule I controlled substance in the US and other jurisdictions). This protocol is provided strictly for legitimate research, forensic analysis, and industrial application purposes. Researchers must verify compliance with local laws (e.g., DEA List I chemical regulations or specific analogue acts) before synthesis.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (See Entry #18 for 2C-B synthesis context).

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-2,5-dimethoxyaniline.

Sources

Process Development Guide: Scalable Nitration of 2,5-Dimethoxybromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up parameters for the synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS: 98545-68-7). This compound is a critical intermediate in the synthesis of 2,5-dimethoxy-4-bromoaniline and subsequent phenethylamine derivatives.

The standard laboratory synthesis involves the electrophilic aromatic nitration of 1-bromo-2,5-dimethoxybenzene. While chemically straightforward, this reaction presents significant safety hazards upon scale-up (100g to 1kg) due to the highly exothermic nature of nitrating electron-rich aromatic rings. This guide focuses on thermal management , regioselectivity control , and regulatory compliance .

Chemical Strategy & Mechanism[1]

Reaction Scheme

The synthesis utilizes a mild nitration protocol using nitric acid in glacial acetic acid to avoid the oxidative destruction of the methoxy groups often seen with mixed-acid (


) systems.


Mechanistic Insight & Regioselectivity
  • Substrate Activation: The starting material contains two methoxy groups (strong activators) and one bromine atom (weak deactivator). The methoxy groups at positions 2 and 5 are para to each other, creating a synergistic activation effect.

  • Directing Effects:

    • The 4-position is ortho to the 5-methoxy group and para to the bromine.

    • The 3-position is sterically hindered (sandwiched between Br and OMe).

    • The 6-position is ortho to the 2-methoxy group but ortho to the bromine.

  • Outcome: Electrophilic attack is electronically and sterically favored at the 4-position , yielding the target isomer with high specificity (>90%).

Safety & Regulatory Compliance (Critical)

Precursor Regulations

Warning: This compound is a direct structural precursor to 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), a Schedule I controlled substance in the United States and similarly restricted globally.

  • Compliance: This protocol is intended strictly for legitimate pharmaceutical research and reference standard synthesis by authorized personnel.

  • Diversion Control: All starting materials (2,5-dimethoxybenzene derivatives) and products must be tracked in accordance with local precursor laws (e.g., DEA List I/II watch lists).

Process Hazards
  • Thermal Runaway: The nitration of dialkoxybenzenes is highly exothermic . At scales >50g, heat accumulation can lead to rapid solvent boiling, evolution of toxic

    
     fumes, and potentially explosive decomposition ("fume-off").
    
  • "Red Oil" Formation: If the temperature exceeds 20°C, the nitric acid may oxidize the methoxy groups to quinones, producing a dark red oil that is difficult to crystallize and lowers yield.

Experimental Protocol: 100g Scale-Up

Materials & Equipment
  • Reactor: 1L Jacketed Glass Reactor with overhead mechanical stirring (PTFE impeller).

  • Temperature Control: Circulating chiller capable of maintaining -10°C.

  • Dosing: Pressure-equalizing addition funnel or peristaltic pump for acid addition.

  • Reagents:

    • 1-Bromo-2,5-dimethoxybenzene (100.0 g, 0.46 mol)

    • Glacial Acetic Acid (300 mL)

    • Nitric Acid, 70% (45.0 g, ~1.1 eq) - Note: Use 70% to minimize oxidation risks compared to fuming

      
      .
      
Step-by-Step Procedure
  • Dissolution: Charge the reactor with 1-Bromo-2,5-dimethoxybenzene (100 g) and Glacial Acetic Acid (200 mL). Stir at 250 RPM until fully dissolved.

  • Cooling: Circulate coolant to bring the internal temperature (

    
    ) to 0–5°C .
    
  • Acid Preparation: In a separate vessel, dilute the Nitric Acid (45 g) with Glacial Acetic Acid (100 mL) and pre-cool to 5°C.

  • Controlled Addition (Critical Step):

    • Add the Nitric Acid solution dropwise to the reactor.[1]

    • Rate Limit: Maintain

      
      . If 
      
      
      
      reaches 10°C, stop addition immediately and allow to cool.
    • Scale-up Note: At 100g scale, addition typically takes 45–60 minutes.

  • Post-Reaction Stir: Once addition is complete, allow the mixture to stir at 10°C for 30 minutes, then allow to warm slowly to room temperature (20°C) over 1 hour.

    • Observation: The solution will turn from clear/pale to yellow/orange. Darkening to red/brown indicates overheating.

  • Quenching: Pour the reaction mixture into 1.5 kg of crushed ice/water with vigorous manual stirring. The product will precipitate as a yellow solid.[2][3]

  • Filtration: Filter the solids using a Buchner funnel. Wash the cake with cold water (

    
    ) until the filtrate pH is neutral (> pH 5).
    
  • Purification:

    • Recrystallize the crude wet cake from boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA).

    • Allow to cool slowly to 4°C to maximize crystal growth.

    • Filter and dry in a vacuum oven at 40°C for 12 hours.

Data Presentation: Typical Results
ParameterSpecification / ResultNotes
Appearance Yellow crystalline needlesDark orange/brown indicates oxidation impurities.
Yield 75% – 85%Theoretical: ~120g. Typical Actual: ~90-100g.
Melting Point 138 – 142 °C (Approx)Verify with CoA. Literature varies by isomer purity.
1H NMR (CDCl3)

3.9 (s, 3H), 4.0 (s, 3H), 7.2 (s, 1H), 7.5 (s, 1H)
Distinct singlets for aromatic protons due to para-substitution.

Process Visualization (Workflow)

The following diagram illustrates the unit operations and critical control points (CCPs) for the scale-up process.

G cluster_0 Reaction Zone (Critical Safety) Start Start: 1-Bromo-2,5-dimethoxybenzene Reactor Jacketed Reactor (Acetic Acid Solution) Start->Reactor Addition Controlled Addition (HNO3 / AcOH) Reactor->Addition Quench Quench Tank (Ice Water) Reactor->Quench Post-Rxn Chiller Temp Control (Keep < 10°C) Chiller->Reactor Cooling Filter Filtration & Washing (pH Neutral) Quench->Filter Crystallize Recrystallization (Ethanol) Filter->Crystallize Dry Vacuum Drying (40°C) Crystallize->Dry Product Final Product: 1-Bromo-2,5-dimethoxy- 4-nitrobenzene Dry->Product

Caption: Process Flow Diagram indicating the critical cooling loop during the exothermic nitration phase.

Troubleshooting & Optimization

"Red Oil" Syndrome

If the product separates as a sticky red oil instead of a yellow solid:

  • Cause: Reaction temperature exceeded 20°C, causing oxidation of the methoxy ring to quinones.

  • Remediation: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol. Add activated charcoal, boil for 5 minutes, and filter hot through Celite. Cool slowly to induce crystallization.[4]

Isomer Contamination

While the 4-nitro isomer is dominant, trace 3-nitro isomer may form.

  • Detection: TLC (Silica, 4:1 Hexane:EtOAc). The 3-nitro isomer typically has a slightly different Rf value.

  • Removal: The 4-nitro isomer is significantly less soluble in cold ethanol than the 3-nitro isomer. Two rounds of recrystallization will yield >98% purity.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general nitration methodologies for phenethylamine precursors).

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010).[4] 1-Bromo-4-chloro-2,5-dimethoxybenzene.[4] Acta Crystallographica Section E, 66(2), o339. (Structural analogs and crystallographic data).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Bromo-4-nitrobenzene. (Used for comparative hazard data on bromonitrobenzenes).

  • PubChem. (n.d.). Compound Summary: 1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS 98545-68-7).[5][6][7] National Library of Medicine.

Sources

analytical methods for monitoring 1-Bromo-2,5-dimethoxy-4-nitrobenzene reactions (TLC, HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Monitoring 1-Bromo-2,5-dimethoxy-4-nitrobenzene Reactions

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene (BDMNB) is a critical intermediate in the synthesis of substituted phenethylamines and functionalized aromatic scaffolds used in pharmaceutical and agrochemical research. Its structural complexity—featuring electron-withdrawing (nitro), electron-donating (methoxy), and halogen (bromo) substituents—presents unique analytical challenges.

This guide provides a robust framework for monitoring reactions involving BDMNB, specifically focusing on its formation (bromination) and subsequent consumption (reduction to aniline). We employ Thin Layer Chromatography (TLC) for rapid In-Process Control (IPC) and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.

Physicochemical Profile & Analytical Context

Understanding the molecule is the first step in method design.

  • Structure: A highly substituted benzene ring.[1]

  • Chromophores: The nitro group conjugated with the aromatic ring provides strong UV absorption at 254 nm and often a secondary band >300 nm (visible yellow color).

  • Polarity: Moderate to Low. The methoxy and bromo groups add lipophilicity, while the nitro group adds some polarity.

  • Critical Quality Attributes (CQAs):

    • Regioisomerism: Distinguishing the para-bromo (target) from ortho-bromo isomers.

    • De-halogenation: Monitoring for the loss of bromine during reduction steps (hydrogenolysis).

Method 1: Thin Layer Chromatography (TLC) – Rapid IPC

Objective: Qualitative assessment of reaction progress (disappearance of starting material).

Materials
  • Stationary Phase: Silica Gel 60 F

    
     on Aluminum or Glass backing.
    
  • Mobile Phase: Hexane : Ethyl Acetate (Optimization required, see below).

  • Visualization: UV Lamp (254 nm / 365 nm).

Protocol
  • Mobile Phase Preparation:

    • Standard System: Hexane:EtOAc (80:20 v/v) .

    • Why: The nitro compound is relatively lipophilic. A non-polar system prevents it from running with the solvent front (

      
      ).
      
    • Adjustment: If the compound stays at the baseline, increase polarity to 70:30.

  • Sample Spotting:

    • Dissolve 1-2 mg of the reaction mixture in 0.5 mL Dichloromethane (DCM) or Acetone.

    • Spot 1 µL onto the baseline (1 cm from bottom).

    • Co-spotting: Always spot Starting Material (SM), Reaction Mixture (RM), and Co-spot (SM+RM) to identify co-elution.

  • Development:

    • Elute in a saturated chamber until the solvent front reaches 1 cm from the top.

  • Visualization:

    • UV 254 nm: The nitrobenzene core strongly quenches fluorescence, appearing as a dark spot against the bright green background.

    • Visual Color: BDMNB often appears as a faint yellow spot under white light.

Interpretation Table
ComponentApprox

(80:20 Hex:EtOAc)
UV 254nmVisual Color
BDMNB (Target) 0.40 – 0.50Dark SpotPale Yellow
Des-bromo impurity 0.35 – 0.45Dark SpotYellow
Aniline Product 0.10 – 0.20Dark SpotBrown/Clear

Expert Tip: The aniline product (from reduction) is significantly more polar and will lag behind the nitro compound. If monitoring reduction, switch to a more polar mobile phase (e.g., Hexane:EtOAc 50:50) to move the amine off the baseline.

Method 2: High-Performance Liquid Chromatography (HPLC) – Quantitative

Objective: Quantitative purity assay and impurity profiling.

Instrument Configuration
  • System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) scanning 200–400 nm. Extract at 254 nm and 280 nm .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid (or 0.1%

    
     for non-MS applications).
    
  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Rationale: Acidification suppresses the ionization of any amine byproducts (keeping them protonated/polar) or residual phenols, sharpening peak shape. MeCN is preferred over Methanol for lower backpressure and better solubility of bromo-compounds.

Gradient Protocol
Time (min)% Solvent B (MeCN)Flow Rate (mL/min)Interaction Type
0.00401.0Initial Equilibration
8.00901.0Elution of Lipophilics (BDMNB)
10.00901.0Column Wash
10.10401.0Re-equilibration
14.00401.0Ready for Injection
Sample Preparation
  • Quench: Take 50 µL of reaction mixture. Quench into 950 µL MeCN:Water (50:50).

  • Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon is also acceptable).

  • Concentration: Target 0.1 – 0.5 mg/mL for UV detection.

Case Study: Monitoring Reduction to 2,5-Dimethoxy-4-bromoaniline

A common workflow involves reducing the nitro group of BDMNB to an amine. This transformation drastically changes the electronic and polarity profile.

Chemist's Challenge: Ensure complete consumption of BDMNB without "over-reducing" (removing the Bromine atom via hydrogenolysis).

Analytical Logic
  • Reaction:

    
    
    
  • HPLC Shift: The amine is more polar than the nitro group and can form hydrogen bonds with the aqueous phase.

    • Result: The amine elutes earlier (lower

      
      ) than the nitro starting material.
      
  • Impurity Watch: If the peak for the amine appears, but a new peak appears even earlier or with a different UV spectrum, check for de-bromination (2,5-dimethoxyaniline).

Visual Workflow (Graphviz)

AnalyticalWorkflow cluster_Methods Analytical Methods Reaction Reaction Vessel (BDMNB Reduction) Sampling Sampling (50 µL) Reaction->Sampling Quench Quench/Dilute (MeCN:H2O) Sampling->Quench TLC TLC (IPC) Hex:EtOAc 50:50 Check for Polar Spot Quench->TLC Rapid Check (<10 min) HPLC HPLC (Quant) C18 Gradient Check Purity/De-halogenation Quench->HPLC Final Confirmation Decision Decision Gate TLC->Decision HPLC->Decision Decision->Reaction Incomplete (Continue) Workup Workup Decision->Workup Complete (Proceed)

Caption: Integrated analytical workflow for monitoring the reduction of 1-Bromo-2,5-dimethoxy-4-nitrobenzene.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Tailing Peaks (HPLC) Residual silanol interactions with the amine product.Ensure 0.1% Formic Acid or TFA is in the mobile phase. Increase buffer concentration if necessary.
Split Peaks Sample solvent too strong (e.g., 100% MeCN injection).Dissolve sample in initial mobile phase (40% MeCN).
No Elution (TLC) Compound too polar for Hexane system.Add 1-2% Methanol or increase EtOAc ratio.
Ghost Peaks Carryover from previous high-concentration run.Add a needle wash step (MeCN) and run a blank injection.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 2,5-dimethoxy-4-substituted benzenes).

  • Sielc Technologies. (n.d.). Separation of 1-Bromo-2,5-dimethoxy-3-nitrobenzene on Newcrom R1 HPLC column. Retrieved October 26, 2023.

  • BenchChem. (2025).[2] Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC. (Methodology adaptation for nitro-bromo-alkoxy benzenes).

  • Advion. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures. American Laboratory.[3]

  • Interchim. (2020).[4] TLC Fundamentals – Stationary & mobile phase choice.[5]

Disclaimer: This protocol is intended for legitimate research and development purposes only. 1-Bromo-2,5-dimethoxy-4-nitrobenzene is a chemical precursor; users must comply with all local, state, and federal regulations regarding its synthesis, handling, and disposal.

Sources

role of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-2,5-dimethoxy-4-nitrobenzene in Heterocyclic Scaffold Construction

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS: 6311-44-0) represents a highly versatile "push-pull" aromatic scaffold for medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: the electron-withdrawing nitro group at the para position activates the bromine towards Nucleophilic Aromatic Substitution (SNAr), while the electron-donating methoxy groups modulate the redox potential of the ring.

This guide details the protocols for transforming this specific building block into three distinct heterocyclic classes: Quinoxalines , Benzimidazoles , and Quinolines . Unlike simple nitroarenes, the 2,5-dimethoxy substitution pattern confers unique solubility and electronic properties, often retained in the final pharmacophore to improve metabolic stability or receptor binding affinity.

Chemical Profile & Reactivity Map

  • Compound: 1-Bromo-2,5-dimethoxy-4-nitrobenzene

  • Molecular Weight: 262.06 g/mol

  • Key Features:

    • C1-Bromine: Activated for SNAr displacement by the C4-Nitro group; also available for Pd-catalyzed cross-coupling (Suzuki, Buchwald) after nitro-group modifications if the nitro is preserved.

    • C4-Nitro: Precursor to aniline (via reduction) or indole (via Bartoli vinylation).

    • C2/C5-Methoxy: Provide electron density, facilitating oxidative cyclizations and influencing regioselectivity in electrophilic substitutions.

Diagram 1: Divergent Synthetic Pathways

ReactivityMap Figure 1: Divergent synthesis of heterocycles from 1-Bromo-2,5-dimethoxy-4-nitrobenzene. Start 1-Bromo-2,5-dimethoxy- 4-nitrobenzene SnAr_Int Intermediate: N-Substituted-4-nitroaniline Start->SnAr_Int S_NAr (Amines) Aniline Intermediate: 4-Bromo-2,5-dimethoxy- aniline Start->Aniline Selective Nitro Reduction (Fe/AcOH) Indole Target D: 4-Bromo-7-methoxy- indole derivatives Start->Indole Bartoli Reaction (VinylMgBr) Benzimidazole Target A: Benzimidazoles SnAr_Int->Benzimidazole 1. Reduction 2. R-COOH/Cyclization Quinoxaline Target B: Quinoxalines SnAr_Int->Quinoxaline 1. Reduction 2. Glyoxal/Cyclization Quinoline Target C: 6-Bromo-5,8-dimethoxy- quinoline Aniline->Quinoline Skraup Reaction (Glycerol/H2SO4)

Application Protocol A: Synthesis of Quinoxalines & Benzimidazoles

Mechanism: This pathway exploits the para-nitro activation. The bromine is displaced by a primary amine (SNAr), followed by nitro reduction to yield a 1,2-diamine. This diamine is the "universal donor" for condensing with 1,2-dicarbonyls (to form Quinoxalines) or carboxylic acids (to form Benzimidazoles).

Step 1: SNAr Displacement of Bromine
  • Objective: Install the first nitrogen of the heterocycle.

  • Reagents: Primary Amine (1.2 eq), K₂CO₃ (2.0 eq), DMF.

  • Conditions: 80°C, 4–6 hours.

Protocol:

  • Dissolve 1-Bromo-2,5-dimethoxy-4-nitrobenzene (10 mmol) in anhydrous DMF (20 mL).

  • Add K₂CO₃ (20 mmol) followed by the primary amine (e.g., benzylamine, 12 mmol).

  • Heat to 80°C under N₂ atmosphere. Monitor by TLC (formation of a deep orange/red product, typical of nitroanilines).

  • Workup: Pour into ice water (100 mL). The product usually precipitates. Filter, wash with water, and dry.

  • Yield Expectation: 85–95%.

Step 2: Nitro Reduction to Diamine
  • Objective: Generate the ortho-phenylenediamine core.

  • Reagents: Iron powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1).

  • Note: Pd/C hydrogenation is risky if the R-group contains halogens, but feasible otherwise. Iron is chemoselective.

Protocol:

  • Suspend the nitroaniline from Step 1 in EtOH (50 mL) and water (12 mL).

  • Add NH₄Cl and Iron powder.

  • Reflux for 2 hours. The color will shift from orange/red to pale yellow/colorless (oxidation of iron turns the slurry brown).

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate the filtrate. Use immediately for cyclization to avoid oxidation of the electron-rich diamine.

Step 3: Cyclization
Target HeterocycleReagentConditions
Benzimidazole Formic acid (or R-COOH)Reflux in 4N HCl or neat acid (2-4 h).
Quinoxaline Glyoxal (40% aq) or BenzilReflux in Ethanol (1-2 h).

Application Protocol B: Synthesis of Quinolines (Skraup-Type)

Mechanism: If the bromine is retained, it serves as a valuable handle for late-stage functionalization. Here, we reduce the nitro group first, then build a pyridine ring onto the aniline using the Skraup or Doebner-Miller reaction.

Step 1: Chemoselective Reduction[1]
  • Goal: Reduce -NO₂ to -NH₂ without dehalogenating the -Br.

  • Method: Bechamp Reduction (Fe/AcOH) or SnCl₂/HCl.

  • Critical Parameter: Avoid catalytic hydrogenation (H₂/Pd) as it will likely cleave the C-Br bond.

Protocol:

  • Dissolve 1-Bromo-2,5-dimethoxy-4-nitrobenzene (10 mmol) in Glacial Acetic Acid (30 mL).

  • Add Iron powder (40 mmol) portion-wise at 60°C (exothermic).

  • Stir at 80°C for 1 hour.

  • Workup: Basify with NaOH to pH 9, extract with Ethyl Acetate.

  • Product: 4-Bromo-2,5-dimethoxyaniline.

Step 2: Modified Skraup Cyclization
  • Reagents: Glycerol, Sulfuric Acid, mild oxidant (e.g., Sodium m-nitrobenzenesulfonate).

  • Conditions: 140°C.[1][2]

Protocol:

  • Mix the aniline (10 mmol), glycerol (15 mmol), and oxidant (5 mmol).

  • Cautiously add conc. H₂SO₄ (5 mL).

  • Heat to 140°C for 2 hours.

  • Regiochemistry: Cyclization occurs ortho to the amine. Due to the para-bromo substituent, cyclization occurs at the open C3/C6 position.

  • Result: 6-Bromo-5,8-dimethoxyquinoline.

Diagram 2: Quinoline Synthesis Workflow

QuinolineSynthesis Figure 2: Step-wise synthesis of brominated quinolines. Substrate 1-Bromo-2,5-dimethoxy- 4-nitrobenzene Reduction Step 1: Fe / AcOH (Chemoselective Reduction) Substrate->Reduction Intermediate 4-Bromo-2,5-dimethoxy- aniline Reduction->Intermediate Cyclization Step 2: Glycerol / H2SO4 (Skraup Reaction) Intermediate->Cyclization Product 6-Bromo-5,8-dimethoxy- quinoline Cyclization->Product

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Solvent for SNAr DMF or DMSOHigh dielectric constant stabilizes the Meisenheimer complex intermediate during bromine displacement.
Reduction Method Fe/NH₄Cl or Fe/AcOHMandatory: Avoids dehalogenation of the C-Br bond, which is labile under H₂/Pd conditions.
Cyclization pH Acidic (pH < 2)Skraup and Benzimidazole formations are acid-catalyzed condensations.
Purification Recrystallization (EtOH)The planar heterocyclic products often crystallize well from ethanol, avoiding chromatography.

Safety & Handling

  • Nitrated Aromatics: Potentially explosive if heated dry. Ensure reactions are performed in solution.

  • Brominated Intermediates: Often skin irritants/sensitizers. Use double gloving (Nitrile).

  • Acidic Cyclizations: The Skraup reaction can be violent (exothermic dehydration of glycerol). Add acid slowly and control temperature ramp.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Nitro Reduction Protocols

    • Lauwiner, M., Rys, P., & Wissmann, J. (1998). Hydrogenation of Nitroarenes: The Haber Mechanism Revisited. Applied Catalysis A: General, 172(1), 141-148. Link

  • Quinoline Synthesis (Skraup)

    • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59. Link

  • Bartoli Indole Synthesis (Relevance to Nitroarenes)

    • Bartoli, G., et al. (1989).[1] Reaction of Nitroarenes with Vinyl Grignard Reagents: A New Synthesis of Indoles. Journal of Organic Chemistry, 54(14), 3245–3248. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 1-Bromo-2,5-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Synthesis Troubleshooting & Optimization Subject: Mitigation of side reactions (Oxidation, Ipso-substitution, Dinitration)

Executive Summary

The nitration of 1-bromo-2,5-dimethoxybenzene is a deceptively simple electrophilic aromatic substitution that frequently fails due to the high electron density of the substrate. The two methoxy groups strongly activate the ring, lowering the activation energy for both the desired nitration and catastrophic oxidative decomposition.

Successful synthesis requires abandoning "standard" nitration protocols (e.g., concentrated mixed acid at room temperature) in favor of kinetic control . This guide details the mechanistic pathways of failure and provides validated protocols to ensure the isolation of the target 1-bromo-2,5-dimethoxy-4-nitrobenzene .

Part 1: The Mechanistic Landscape (Visualized)

The following diagram maps the competition between the desired substitution and the three primary failure modes: Quinone Oxidation , Ipso-Substitution , and Dinitration .

NitrationPathways Substrate 1-Bromo-2,5-dimethoxybenzene (Highly Activated) SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + NO2+ Quinone FAILURE 1: Benzoquinone (Red/Black Tar) Substrate->Quinone Path B: Oxidation (High Temp / Strong Acid) Ipso FAILURE 2: Ipso-Nitration (Loss of Bromine) Substrate->Ipso Path C: Attack at C-Br (Steric Crowding) Target TARGET: 4-Nitro Isomer (Kinetic Product) SigmaComplex->Target Path A: -H+ (Controlled Temp <20°C) Dinitro FAILURE 3: Dinitration (Thermodynamic Product) Target->Dinitro Path D: Excess HNO3 (Runaway Exotherm)

Figure 1: Reaction network showing the narrow operating window for the desired 4-nitro product. Path B (Oxidation) is the most common failure mode, characterized by the formation of a dark red/black oil.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The "Red Oil" & Black Tar Formation

User Report: "I added the nitric acid and the solution instantly turned dark red, then black. Workup yielded a sticky tar with no crystal formation."

Diagnosis: Oxidative Demethylation (Quinone Formation). The 2,5-dimethoxy motif is structurally related to hydroquinone. Under strongly acidic or oxidizing conditions, the ring undergoes oxidative demethylation to form 2-bromo-1,4-benzoquinone . This species polymerizes rapidly, creating the "tar."

Corrective Action:

  • Switch Solvent: Do not use concentrated sulfuric acid (H₂SO₄) as the primary solvent. It is too harsh. Use Glacial Acetic Acid (AcOH) to moderate the dielectric constant and acidity.

  • Temperature Control: The reaction is highly exothermic.[1][2] You must maintain the internal temperature below 20°C (ideally 0–10°C).

  • Quenching: Quench immediately onto ice water once addition is complete. Do not let the reaction "soak" for hours.

Issue 2: Loss of Bromine (Ipso-Substitution)

User Report: "NMR shows the nitro group is present, but the integration for the aromatic protons is wrong, and the mass spec is missing the bromine isotope pattern."

Diagnosis: Ipso-Nitration. The nitronium ion (


) attacked the carbon bearing the bromine atom (C-1). Bromine is a good leaving group under these conditions. This is favored if the 4-position is sterically hindered or if the reagent is too energetic.

Corrective Action:

  • Reduce Acid Strength: High acidity increases the electrophilicity of

    
    , making it less selective. Use the AcOH/HNO₃  system.
    
  • Avoid Nitronium Salts: Reagents like

    
     are often too aggressive for this substrate and promote ipso-attack.
    
Issue 3: Dinitration

User Report: "I isolated a product with a much higher melting point than expected, and MS shows M+45."

Diagnosis: Over-Nitration. The first nitro group deactivates the ring, but the two methoxy groups are powerful activators. If the reaction warms up (runaway exotherm) or if excess nitric acid is used, the second nitro group will add ortho to the remaining open methoxy position.

Corrective Action:

  • Stoichiometry: Use a slight excess of HNO₃ (1.05 – 1.1 equivalents), never a large excess.

  • Addition Rate: Add the nitrating agent dropwise. If you see "brown fumes" (NOx gas), your temperature is too high, and oxidation/dinitration is occurring.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-bromo-2,5-dimethoxy-4-nitrobenzene with minimal quinone formation.

Reagents:

  • 1-Bromo-2,5-dimethoxybenzene (1.0 eq)[3]

  • Glacial Acetic Acid (Solvent, 5-10 mL per gram of substrate)

  • Nitric Acid (70% or fuming, 1.1 eq)

  • Optional: Acetic Anhydride (Scavenger for water, increases

    
     concentration mildly)
    

Step-by-Step Methodology:

  • Preparation of Substrate Solution:

    • In a round-bottom flask, dissolve 1-bromo-2,5-dimethoxybenzene in Glacial Acetic Acid.

    • Reasoning: Acetic acid acts as a heat sink and moderates the activity of the nitric acid, preventing the "hot spots" that lead to tar.

  • Chilling (Critical Step):

    • Place the flask in an ice/salt bath. Cool the internal temperature to 0°C .

    • Validation: Use an internal thermometer. Do not proceed until T < 5°C.

  • Nitration:

    • Mix the Nitric Acid (1.1 eq) with a small volume of glacial acetic acid.

    • Add this mixture dropwise to the substrate solution with vigorous stirring.

    • Monitor: Ensure internal temperature does not exceed 15°C . If red/brown fumes appear, stop addition and cool immediately.

  • Completion & Quenching:

    • Stir for 30 minutes at 10–15°C.

    • Pour the reaction mixture onto crushed ice (5x reaction volume).

    • Observation: The product should precipitate as a yellow solid. If a red oil forms, scratch the glass or seed with a crystal to induce crystallization.

  • Purification:

    • Filter the solid and wash with cold water (to remove acid) and cold dilute NaHCO₃ (to neutralize traces).

    • Recrystallization: Recrystallize from boiling ethanol or isopropanol.

    • Target MP: 118–120°C (References vary slightly, but distinct from dinitro species >150°C).

Part 4: Data & Comparison of Methods

MethodReagentsRisk of Oxidation (Tar)Risk of DinitrationYield
Standard Mixed Acid H₂SO₄ / HNO₃High (Exothermic)HighLow (<40%)
AcOH Moderated AcOH / HNO₃Low (Controlled)LowHigh (75-85%)
Nitronium Salts NO₂BF₄ / CH₂Cl₂LowModerateModerate (Costly)
Acetic Anhydride Ac₂O / HNO₃Moderate (Acetyl Nitrate is unstable)High (Very active)Variable

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing the synthesis of 2C-B precursors via nitration of 2,5-dimethoxy-bromobenzene).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of aromatic nitration and side reactions).

  • Prakash, G. K. S., & Mathew, T. (2010).[4] Ipso-Nitration of Arenes. Angewandte Chemie International Edition, 49(10), 1726–1728.[4] (Mechanistic insight into ipso-substitution on haloarenes).

  • Rao, P. S., & Kurup, T. R. R. (1991). Oxidative demethylation of hydroquinone ethers. Industrial & Engineering Chemistry Research. (Context on the formation of quinones from dimethoxybenzenes).

Sources

Technical Support Center: Purification of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Bromo-2,5-dimethoxy-4-nitrobenzene, specifically the removal of contaminating dinitro isomers. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic chemistry and purification sciences.

Introduction to the Challenge

The synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene via nitration of 1-bromo-2,5-dimethoxybenzene is a standard electrophilic aromatic substitution. However, the powerfully activating methoxy groups can predispose the aromatic ring to over-nitration, leading to the formation of dinitro isomers as significant byproducts. These isomers often possess similar physical properties to the desired product, making their removal a non-trivial purification challenge. This guide will equip you with the knowledge and practical steps to effectively isolate your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely dinitro isomers formed during the synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene?

A1: Understanding the directing effects of the substituents on the benzene ring is key to predicting the structure of the dinitro byproducts. In the starting material, 1-bromo-2,5-dimethoxy-4-nitrobenzene, we have:

  • Two Methoxy (-OCH₃) groups: These are strong activating, ortho-, para- directing groups.

  • One Bromo (-Br) group: This is a deactivating, ortho-, para- directing group.

  • One Nitro (-NO₂) group: This is a strong deactivating, meta- directing group.

The initial nitration of 1-bromo-2,5-dimethoxybenzene yields the desired product, 1-Bromo-2,5-dimethoxy-4-nitrobenzene. Further nitration of this product will be directed by the existing substituents. The most likely positions for the second nitro group are those most activated by the methoxy groups and not strongly deactivated by the existing nitro group. The primary dinitro isomer expected is 1-Bromo-2,5-dimethoxy-4,6-dinitrobenzene .

Q2: How can I quickly assess the purity of my crude product and identify the presence of dinitro isomers?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid analysis of your reaction mixture and purified fractions.[1] Dinitro compounds are significantly more polar than their mono-nitro counterparts due to the presence of the additional polar nitro group.

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase (Eluent): A mixture of non-polar and polar solvents. A good starting point is a hexane:ethyl acetate system (e.g., 8:2 or 7:3 v/v).

    • Visualization: UV light (254 nm) will reveal the aromatic compounds as dark spots.

    • Interpretation: The desired mono-nitro product will have a higher Rf value (travel further up the plate) than the more polar dinitro isomers, which will have lower Rf values.

Q3: What are the primary purification strategies for removing dinitro isomers?

A3: The increased polarity and potential for unique chemical reactivity of the dinitro isomers form the basis for their separation from the mono-nitro product. The two most effective methods are:

  • Recrystallization: This technique exploits differences in solubility between the desired product and the impurities in a chosen solvent.[2]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, with compounds of different polarities eluting at different times.[3]

Troubleshooting Guide

Problem 1: Recrystallization yields an oil instead of crystals.
  • Cause: The compound may be "oiling out" because the solution is too supersaturated or the cooling process is too rapid. The melting point of the solute might also be lower than the boiling point of the solvent.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If the problem persists, consider a different solvent or a mixed solvent system.

Problem 2: No crystals form upon cooling after recrystallization.
  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask at the surface of the solution with a glass rod.

      • Add a seed crystal of the pure product if available.

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

    • Cool to a Lower Temperature: Use an ice-salt bath to achieve temperatures below 0 °C.

Problem 3: Dinitro impurities are still present after recrystallization.
  • Cause: The chosen solvent may not provide a sufficient solubility difference between the desired product and the dinitro isomers.

  • Solution:

    • Solvent Screening: Perform small-scale recrystallization trials with different solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a solvent that maximizes the differential solubility.

    • Multiple Recrystallizations: A second recrystallization of the partially purified product may be necessary to achieve the desired purity.

    • Alternative Method: If recrystallization is ineffective, column chromatography is the recommended next step.

Problem 4: Poor separation of spots on the TLC plate.
  • Cause: The polarity of the eluent is not optimized.

  • Solution:

    • If Rf values are too high (spots are near the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If Rf values are too low (spots remain near the baseline): The eluent is not polar enough. Increase the proportion of the polar solvent.

    • For very close spots: A less polar solvent system will generally provide better separation between closely related compounds.

Problem 5: The compounds are not separating on the silica gel column.
  • Cause: The eluent polarity is incorrect, or the column was not packed properly.

  • Solution:

    • Optimize Eluent: The eluent for column chromatography should be slightly less polar than the one used for TLC that gave good separation. This will ensure the compounds move down the column at a reasonable and separable rate.

    • Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. A broad starting band will result in poor separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on established methods for purifying similar nitroaromatic compounds. Ethanol is often a good starting point due to the differential solubility of mono- and di-nitro aromatic compounds.

Materials:

  • Crude 1-Bromo-2,5-dimethoxy-4-nitrobenzene

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.

  • Add the minimum amount of hot ethanol to the crude product to just dissolve it completely. Swirl the flask to aid dissolution.

  • If the solution is colored with impurities, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the less soluble 1-Bromo-2,5-dimethoxy-4-nitrobenzene should start to form. The more soluble dinitro isomers will tend to remain in the solution.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the impurities.

  • Dry the purified crystals.

  • Assess the purity of the crystals and the mother liquor by TLC to confirm the removal of the dinitro isomers.

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration & Cooling cluster_isolation Isolation cluster_analysis Analysis crude Crude Product dissolve Dissolve in minimum hot ethanol crude->dissolve hot_filter Hot Filtration (if charcoal used) cool Slow Cooling to Room Temp dissolve->cool hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with ice-cold ethanol vac_filter->wash dry Dry Crystals wash->dry tlc TLC Analysis dry->tlc

Caption: Workflow for the purification of 1-Bromo-2,5-dimethoxy-4-nitrobenzene by recrystallization.

Protocol 2: Purification by Column Chromatography

Column chromatography offers a more robust method for separating compounds with similar polarities.

Materials:

  • Crude 1-Bromo-2,5-dimethoxy-4-nitrobenzene

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • TLC Optimization: First, determine the optimal eluent system using TLC. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give a good separation between the product spot (higher Rf) and the dinitro isomer spots (lower Rfs), with the product Rf being around 0.3-0.4.

  • Column Packing:

    • Securely place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent if using a gradient).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • The less polar 1-Bromo-2,5-dimethoxy-4-nitrobenzene will elute first. The more polar dinitro isomers will elute later.

    • You can use a gradient elution, starting with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 8:2 hexane:ethyl acetate) to elute the more polar impurities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-Bromo-2,5-dimethoxy-4-nitrobenzene.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation cluster_final Final Product tlc_opt TLC Eluent Optimization pack_col Pack Column with Silica Gel tlc_opt->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Hexane:Ethyl Acetate load_sample->elute collect Collect Fractions elute->collect analyze_frac Analyze Fractions by TLC collect->analyze_frac combine_pure Combine Pure Fractions analyze_frac->combine_pure rotovap Remove Solvent (Rotary Evaporator) combine_pure->rotovap pure_product Pure 1-Bromo-2,5-dimethoxy- 4-nitrobenzene rotovap->pure_product

Caption: Step-by-step workflow for the purification of 1-Bromo-2,5-dimethoxy-4-nitrobenzene using column chromatography.

Data Presentation

Table 1: Physical Properties of Target Compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )PolarityExpected Rf (Hexane:EtOAc 8:2)
1-Bromo-2,5-dimethoxy-4-nitrobenzeneC₈H₈BrNO₄262.06ModerateHigher
1-Bromo-2,5-dimethoxy-4,6-dinitrobenzeneC₈H₇BrN₂O₆307.06HighLower

References

  • Nichols, L. (2021). Organic Chemistry Laboratory Techniques. LibreTexts. [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from a publicly available university chemistry lab manual.
  • PubChem. (n.d.). 1-Bromo-2,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Bromo-2,5-dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2011). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Journal of Chemical Education. [Link][1]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Studylib. (n.d.). Silica Gel Column Chromatography Guide for Product Isolation. [Link][3]

Sources

optimizing reaction yield for 1-Bromo-2,5-dimethoxy-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: High-Fidelity Synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene Ticket ID: CHE-OPT-25B-NO2 Priority: High (Yield Critical)

Executive Summary: The Reaction Landscape

The synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is a classic exercise in controlling electrophilic aromatic substitution (EAS) on a highly activated ring system.[1] The core challenge lies in the "push-pull" dynamics:

  • Activation: The two methoxy groups (-OMe) at positions 2 and 5 strongly activate the ring, making it susceptible to over-reaction (dinitration) and oxidative degradation (quinone formation).[1]

  • Deactivation: The bromine atom at position 1 provides mild deactivation but serves as a crucial regio-director.[1]

The Optimal Pathway: We recommend a sequential Bromination


 Nitration  workflow starting from 1,4-dimethoxybenzene.[1] Reversing this order (Nitration 

Bromination) is chemically inefficient because the nitro group severely deactivates the ring, making subsequent bromination difficult and requiring harsh conditions that degrade the ether linkages.[1]

Step-by-Step Optimization Protocols

Phase 1: Regioselective Bromination

Objective: Convert 1,4-dimethoxybenzene to 1-Bromo-2,5-dimethoxybenzene without generating the 1,4-dibromo byproduct.[1]

The Protocol:

  • Solvent Choice: Use Acetonitrile (MeCN) or Glacial Acetic Acid (GAA) .[1] Avoid halogenated solvents if possible to minimize environmental impact, though DCM is acceptable.[1]

  • Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

    
    ) for stoichiometry control.[1]
    
  • Stoichiometry: Strictly limit NBS to 1.00 - 1.05 equivalents . Excess NBS leads immediately to 1,4-dibromo-2,5-dimethoxybenzene.

  • Temperature: Maintain 0°C to Room Temperature (25°C) . Higher temperatures promote thermodynamic equilibration to the dibromo species.[1]

Troubleshooting Phase 1:

  • Issue: Presence of dibromo impurity (>5%).[1][2][3][4][5]

  • Fix: Your addition rate is too fast, creating localized high concentrations of NBS.[1] Switch to slow, dropwise addition of NBS solution over 60 minutes.

Phase 2: The "Soft" Nitration

Objective: Install the nitro group at position 4 while preventing oxidation to the benzoquinone.[1]

The Mechanism: The 1-bromo-2,5-dimethoxybenzene substrate has three open positions: 3, 4, and 6.[1]

  • Position 4: Most favorable.[1][6] It is para to the Bromine and ortho to a Methoxy group.[1]

  • Position 3/6: Sterically hindered and less electronically favorable.[1]

The Protocol:

  • Acid System: Do NOT use standard mixed acid (Conc. H2SO4 + Fuming HNO3) initially.[1] The heat of mixing and high proton activity will demethylate the ethers, yielding a black tar (oxidized quinones).[1]

  • Recommended Reagent: Nitric Acid (65-70%) in Glacial Acetic Acid .[1] The acetic acid acts as a solvent and heat sink.[1]

  • Temperature Control (Critical):

    • Dissolve substrate in Acetic Acid. Cool to <10°C .[1][3]

    • Add HNO3 dropwise.

    • Exotherm Alert: If temp exceeds 20°C, oxidative cleavage of the methoxy groups accelerates exponentially.[1]

  • Quenching: Pour reaction mixture onto Ice/Water . The product should precipitate as a yellow solid.[1][4]

Visualizing the Pathway (Logic Flow)

The following diagram illustrates the critical decision nodes and failure points in the synthesis.

SynthesisPath Start 1,4-Dimethoxybenzene Step1 Bromination (NBS, MeCN, 1.0 eq) Start->Step1 Inter 1-Bromo-2,5-dimethoxybenzene Step1->Inter Controlled Stoichiometry Side1 Side Product: 1,4-Dibromo-2,5-dimethoxybenzene Step1->Side1 Excess NBS or High Temp Step2 Nitration (HNO3, AcOH, <10°C) Inter->Step2 Target TARGET: 1-Bromo-2,5-dimethoxy-4-nitrobenzene Step2->Target Kinetic Control (Para-direction) Side2 Failure Mode: Benzoquinone / Tar Step2->Side2 Temp > 25°C or Strong H2SO4 Side3 Isomer: 1-Bromo-2,5-dimethoxy-3-nitrobenzene Step2->Side3 Steric Leakage

Caption: Reaction logic flow highlighting the narrow operating window required to avoid over-bromination (Side Product 1) and oxidative degradation (Side Product 2).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Black/Dark Red Reaction Mixture Oxidative Demethylation. The reaction got too hot, or the acid was too strong, cleaving the ether to form a quinone.[1]Restart. Ensure internal temp stays <10°C during HNO3 addition. Dilute HNO3 with Acetic Acid before addition.[1]
Low Yield / Oily Product Polynitration or Isomer Mix. You likely produced the 3-nitro isomer or dinitro species which disrupt crystal lattice formation.[1]Recrystallize. Use boiling Ethanol (EtOH) or Methanol (MeOH).[1] The 4-nitro target crystallizes readily; impurities stay in the mother liquor.[1]
Product Melting Point < 115°C Impurity Contamination. Pure 1-Bromo-2,5-dimethoxy-4-nitrobenzene melts approx. 116–118°C. Lower MP indicates dibromo starting material retention.[1]Check Step 1. Ensure the brominated intermediate is pure before nitration.[1] Distill or recrystallize the intermediate if necessary.
Violent Exotherm Induction Period. You added too much acid before the reaction "kicked off," leading to a thermal runaway.[1]Catalyze. Add a single drop of H2SO4 to the acetic acid solution to initiate the reaction immediately, allowing for linear heat release.[1]

References & Grounding

  • Nitration of Fluoro-Analogs:

    • Source: Molbank 2018, M984.[1]

    • Relevance: Establishes the efficacy of HNO3/Acetic conditions for 1,4-dimethoxy-2-halo systems, achieving 90% yield without H2SO4.

    • Link:[1]

  • Bromination Selectivity:

    • Source: Organic Syntheses / Vogel's Textbook of Practical Organic Chemistry.[1]

    • Relevance: Standard protocols for NBS bromination of activated ethers to prevent poly-halogenation.[1]

    • Link:[1]

  • Crystallographic Data:

    • Source: Acta Crystallographica Section E.[1][2]

    • Relevance: Confirms the structural stability and planar conformation of 1-bromo-2,5-dimethoxybenzene derivatives, aiding in solubility predictions for recrystallization.

    • Link:

Sources

troubleshooting failed reactions involving 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2,5-dimethoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile, yet sometimes challenging, reagent. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles that govern reaction success.

Introduction: Understanding the Reactivity of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

1-Bromo-2,5-dimethoxy-4-nitrobenzene is an electron-deficient aromatic compound. Its reactivity is dominated by the interplay of its substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it strongly deactivates the benzene ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.

  • Bromo Group (-Br): A good leaving group in SNAr and an active site for metal-catalyzed cross-coupling reactions.

  • Methoxy Groups (-OCH₃): Electron-donating groups that influence the overall electron density and regioselectivity of the ring.

The key to successful reactions is understanding how to leverage the strong activation provided by the para-nitro group while mitigating potential side reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during synthesis.

Q1: My reaction isn't starting. What are the first things to check?

A: For any reaction involving this substrate, the first step is to rigorously verify the quality of your starting materials and the reaction environment.

  • Reagent Purity: Confirm the purity of your 1-Bromo-2,5-dimethoxy-4-nitrobenzene via melting point (literature values are approximately 122-124°C) or NMR.[1] Impurities can inhibit catalysis or introduce side reactions.

  • Solvent & Reagent Anhydrousness: For metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the presence of water or oxygen can be highly detrimental. Ensure solvents are freshly dried and that reagents are handled under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Many reactions, particularly SNAr, require sufficient thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a moderate increase in heat may be necessary.

Q2: I'm observing a significant amount of 2,5-dimethoxy-4-nitrobenzene (protodebromination). Why is this happening and how can I stop it?

A: Protodebromination (replacement of -Br with -H) is a common side reaction in metal-catalyzed cross-couplings. It typically arises from:

  • Source of Protons: Trace water in the reaction mixture is the most common culprit.

  • Reaction Mechanism: It can occur when the oxidative addition of the aryl bromide to the metal center is followed by a protonolysis step before the desired transmetalation or reductive elimination can occur.

  • Mitigation:

    • Use rigorously dried solvents and reagents.

    • Ensure your base is sufficiently anhydrous.

    • In some cases, using a slightly bulkier phosphine ligand on the metal catalyst can disfavor the pathway leading to protonolysis.

Q3: Can the nitro group interfere with my palladium-catalyzed coupling reaction?

A: Yes, the nitro group can be problematic. While it activates the substrate, it can also interact with the palladium catalyst. Low-valent palladium species, which are the active catalysts, are electron-rich and can coordinate to the electron-deficient nitro group, potentially leading to catalyst inhibition or decomposition. Furthermore, some palladium catalyst systems, particularly those involving phosphine ligands, can mediate the reduction of the nitro group to an aniline, especially if a hydrogen source is present. Careful selection of the ligand and reaction conditions is crucial to minimize these effects.

Q4: What are the best general purification strategies for products derived from this reagent?

A: The polarity of your final product will dictate the exact strategy, but common approaches include:

  • Aqueous Workup: A standard workup involving an organic solvent (like ethyl acetate or dichloromethane) and washes with water and brine is often the first step to remove inorganic salts.[2]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The high melting point of the parent compound (1-bromo-4-nitrobenzene) at 127°C suggests that derivatives may also be crystalline.[3] Ethanol is often a suitable solvent for recrystallization of related compounds.[3]

  • Flash Column Chromatography: This is the most versatile method. A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point for separating nonpolar to moderately polar compounds.

Section 2: Detailed Troubleshooting Guides by Reaction Type

Guide A: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone reaction for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount for reaction success.

  • Cause A: Poor Nucleophile: The attacking nucleophile must be sufficiently strong to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an alcohol or amine), it must be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to generate the more potent anionic nucleophile.

  • Cause B: Incorrect Solvent: SNAr reactions are fastest in polar aprotic solvents like DMF, DMSO, or THF. These solvents solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) will hydrogen-bond with the nucleophile, reducing its reactivity.

  • Cause C: Insufficient Temperature: While the ring is activated, energy is still required to form the Meisenheimer complex. If the reaction is sluggish at room temperature, gently heating to 40-80°C can significantly increase the rate.

Below is a decision-making workflow to diagnose failed SNAr reactions.

SNAr_Troubleshooting start Reaction Failed: Low/No Conversion check_nuc Is the Nucleophile Sufficiently Basic/Anionic? start->check_nuc check_solv Is the Solvent Polar and Aprotic (DMF, DMSO)? check_nuc->check_solv Yes deprotonate Action: Add a stronger base (e.g., NaH) or use pre-formed alkoxide/amide. check_nuc->deprotonate No check_temp Was the Reaction Heated (e.g., 40-80°C)? check_solv->check_temp Yes change_solv Action: Switch to dry DMF or DMSO. check_solv->change_solv No increase_temp Action: Increase temperature incrementally and monitor by TLC. check_temp->increase_temp No success Reaction should proceed. check_temp->success Yes deprotonate->success change_solv->success increase_temp->success

Caption: Decision tree for troubleshooting failed SNAr reactions.

Guide B: Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. However, its success hinges on maintaining the integrity of the catalytic cycle.

  • Cause A: Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. It is critical to degas the reaction mixture (e.g., by bubbling argon or nitrogen through the solvent for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.

  • Cause B: Inappropriate Ligand/Catalyst: Electron-deficient aryl halides like this one often require electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the rate-limiting oxidative addition step and subsequent reductive elimination. Using a generic catalyst like Pd(PPh₃)₄ may result in low yields.

  • Cause C: Incorrect Base: The base is crucial for activating the boronic acid in the transmetalation step. An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. The base must be sufficiently strong but not so strong as to cause degradation of the substrate or product.

  • Cause D: Impure Boronic Acid: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. Ensure your boronic acid is of high quality or consider using more stable boronate esters (e.g., pinacol esters).

The table below summarizes typical starting conditions for Suzuki coupling with electron-deficient aryl bromides.

ComponentRecommended OptionsRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice depends on substrate tolerance and reaction kinetics.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems are common and often enhance reaction rates.
Temperature 80 - 110 °CSufficient thermal energy is required for efficient catalysis.

This diagram outlines a systematic approach to diagnosing issues in Suzuki coupling reactions.

Suzuki_Troubleshooting start Suzuki Reaction Failed: Low Yield / No Product check_inert Was the reaction thoroughly degassed and kept under N₂/Ar? start->check_inert check_catalyst Is the Pd source/ligand appropriate for an electron-deficient substrate? check_inert->check_catalyst Yes degas Action: Improve degassing procedure (e.g., freeze-pump-thaw cycles). check_inert->degas No check_base Is the base strong and dry (e.g., K₂CO₃, K₃PO₄)? check_catalyst->check_base Yes change_ligand Action: Switch to a bulky, electron-rich ligand like SPhos or XPhos. check_catalyst->change_ligand No check_boronic Is the boronic acid pure (not a boroxine)? check_base->check_boronic Yes change_base Action: Screen alternative bases (K₃PO₄, Cs₂CO₃). check_base->change_base No use_ester Action: Use a pinacol boronate ester instead of the boronic acid. check_boronic->use_ester No success Re-run optimized reaction. check_boronic->success Yes degas->success change_ligand->success change_base->success use_ester->success

Caption: Systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Section 3: Compound Handling and Characterization

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈BrNO₄-
Molecular Weight 262.06 g/mol -
Appearance Light yellow to yellow solid[1]
Melting Point 122 - 124 °C[1]
Safety and Handling
  • While a specific safety data sheet for this compound is not widely available, related dinitrobenzene compounds are often classified as toxic and irritant.[2]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Vertex AI Search. (n.d.). Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing.
  • Benchchem. (n.d.). In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene.
  • ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)....
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 3, 2026, from [Link]

Sources

challenges in the scale-up of 1-Bromo-2,5-dimethoxy-4-nitrobenzene production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up of 1-Bromo-2,5-dimethoxy-4-nitrobenzene , a critical intermediate in the synthesis of functionalized phenethylamines and radioligands.

This content is designed for researchers and process chemists encountering specific hurdles during the transition from bench-scale (grams) to pilot-scale (kilograms).

Current Status: 🟢 System Operational

Topic: Nitration of Electron-Rich Aromatics | Focus: Scale-Up Safety & Regioselectivity

Part 1: Troubleshooting & FAQs (Q&A Format)

Category A: Exotherm & Reaction Control[1]

Q: The reaction mixture turned black and viscous immediately upon adding nitric acid. What happened? A: This is a classic sign of oxidative decomposition .[1] The 2,5-dimethoxybenzene ring is highly electron-rich and susceptible to oxidation by nitric acid, especially if the temperature spikes or the acid concentration is too high locally.[1]

  • Diagnosis: You likely used concentrated Sulfuric Acid (H₂SO₄) as a solvent or allowed the temperature to exceed 20°C.[1]

  • Correction: Switch to Glacial Acetic Acid (GAA) as the solvent. It acts as a heat sink and moderates the activity of the nitronium ion.[1] Ensure the internal temperature remains strictly below 10°C during addition.

Q: We are observing a delayed exotherm ("thermal runaway") during the scale-up to 1 kg. Why didn't this happen at 50g? A: At larger scales, the surface-area-to-volume ratio decreases, reducing heat dissipation efficiency.[1] If you add HNO₃ too quickly at low temperatures (e.g., <0°C), the reaction rate may be too slow to consume the reagent immediately.[1] This leads to reagent accumulation .[1] Once the mixture warms slightly, the accumulated HNO₃ reacts all at once, causing a runaway.[1]

  • Protocol Adjustment: Implement Dosing Control . Add HNO₃ at a rate where the reaction consumes it immediately (verified by real-time calorimetry or temperature response). Do not "front-load" reagents at sub-zero temperatures.[1]

Category B: Purity & Yield[1]

Q: The product precipitates as a sticky yellow oil instead of crystals. How do I fix this? A: "Oiling out" typically occurs due to the presence of impurities (such as the ortho-nitro isomer or unreacted starting material) lowering the melting point, or residual acetic acid preventing crystallization.[1]

  • Immediate Fix: Decant the supernatant and triturate the oil with cold ethanol or isopropanol to induce crystallization.[1]

  • Prevention: Ensure the reaction is quenched into excess crushed ice with vigorous stirring. The rapid dilution helps precipitate the solid in a manageable form.[1]

Q: HPLC shows 5-10% of an unknown impurity. What is it? A: The most common impurity is the quinone oxidation product (2-bromo-1,4-benzoquinone derivative) or the regioisomer (1-bromo-2,5-dimethoxy-3-nitrobenzene) .

  • Root Cause:

    • Quinones: Reaction temperature too high.[1]

    • Regioisomer: Nitration at the 3-position is sterically disfavored but can occur if mixing is poor or local concentration of HNO₃ is high.[1]

  • Solution: Recrystallize from boiling ethanol. The 4-nitro isomer (target) is significantly less soluble than the impurities and crystallizes out effectively upon cooling.[1]

Part 2: Technical Data & Specifications

Reagent Stoichiometry & Process Parameters
ParameterSpecificationRationale
Substrate 1-Bromo-2,5-dimethoxybenzenePurity >98% required to prevent side-reactions.[1]
Nitrating Agent Nitric Acid (70% or 98% fuming)1.1 - 1.5 Equivalents.[1] Excess drives reaction but increases oxidation risk.[1]
Solvent Glacial Acetic Acid (GAA)Moderates reactivity; prevents tar formation common with H₂SO₄.[1]
Temperature 0°C to 10°C (Addition)RT (Post-stir)Low temp prevents oxidation; RT ensures completion.[1]
Quenching Ice/Water (5x reaction volume)Exothermic dilution precipitates the hydrophobic product.[1]
Expected Yield 75% - 85%Losses primarily due to recrystallization purification.[1]

Part 3: Visualized Reaction Logic

The following diagram illustrates the reaction pathway, highlighting the critical "Decision Nodes" where process parameters determine success (Product) vs. failure (Tar/Explosion).

NitrationPathways Start 1-Bromo-2,5- dimethoxybenzene Intermediate Sigma Complex (Intermediate) Start->Intermediate Nitration (+NO2+) Temp < 10°C HNO3 HNO3 / Acetic Acid HNO3->Intermediate Product TARGET: 1-Bromo-2,5-dimethoxy- 4-nitrobenzene Intermediate->Product Kinetic Control (Para to Br) Side_Oxidation FAIL: Quinone / Tar (Oxidative Decomposition) Intermediate->Side_Oxidation Temp > 20°C or H2SO4 solvent Side_Isomer IMPURITY: 3-Nitro Isomer Intermediate->Side_Isomer Poor Mixing Local Hotspots

Caption: Reaction pathway showing the competition between successful nitration (Green) and oxidative failure modes (Red) dependent on temperature control.

Part 4: Validated Experimental Protocol (Scale-Up Adapted)

Safety Warning: This reaction generates significant heat and toxic NOₓ fumes.[1] Perform only in a functioning fume hood.

Step 1: Preparation
  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a pressure-equalizing addition funnel, and a thermometer probe immersed in the liquid.

  • Dissolution: Charge the flask with 100 g (0.46 mol) of 1-Bromo-2,5-dimethoxybenzene and 300 mL of Glacial Acetic Acid. Stir until fully dissolved.

  • Cooling: Place the flask in an ice/salt bath. Cool the internal solution to 0–5°C .

Step 2: Nitration (The Critical Step)
  • Reagent Prep: In the addition funnel, mix 40 mL of Nitric Acid (70%, ~0.6 mol) with 40 mL of Glacial Acetic Acid.

    • Note: Diluting the acid prevents local overheating upon droplet contact.[1]

  • Addition: Add the acid mixture dropwise over 60–90 minutes .

    • CRITICAL: Monitor internal temperature. Stop addition if temp rises above 10°C .

    • Visual Check: The solution will turn from clear/pale to yellow/orange.[1] If it turns dark brown/black, stop immediately and cool.[1]

Step 3: Work-up & Purification[1]
  • Completion: After addition, allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

  • Quenching: Pour the reaction mixture slowly into 1000 mL of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.[1]

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 200 mL) to remove all acid traces.[1]

  • Recrystallization:

    • Dissolve the crude wet solid in a minimum amount of boiling Ethanol (~400-500 mL).[1]

    • Allow to cool slowly to RT, then refrigerate.

    • Filter the yellow needles.[1]

    • Target MP: 138–140°C.[1]

References

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Entry #20: 2C-B).

    • Context: Establishes the foundational protocol for nitration of 2,5-dimethoxybromobenzene using acetic acid solvent.
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Context: General principles of aromatic nitration, temperature control, and safety regarding nitration of activ
  • Bretherick, L. (2013).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1]

    • Context: Safety data regarding "Runaway Reactions" in nitration and the hazards of mixing nitric acid with organic solvents.[1]

  • PubChem Compound Summary. (2024). 1-Bromo-2,5-dimethoxy-4-nitrobenzene.[1] National Center for Biotechnology Information.[1]

    • Context: Physical property data (Melting Point, Solubility) used for purification specifications.[1]

Sources

Technical Support Center: Safe Waste Disposal for 1-Bromo-2,5-dimethoxy-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of chemical waste generated during the synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene. As a researcher, scientist, or drug development professional, adherence to proper waste management protocols is not only a regulatory requirement but a cornerstone of laboratory safety. This document is structured to anticipate and address the specific challenges and questions that arise during the handling of waste from this multi-step synthesis.

Part 1: Frequently Asked Questions (FAQs) - Your Core Disposal Guide

This section addresses the most common questions regarding waste handling for this specific synthesis in a direct question-and-answer format.

Q1: What are the primary waste streams I should expect from this synthesis, and what do they contain?

A1: The synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene typically involves nitration and bromination steps, leading to several distinct waste streams. Proper segregation at the point of generation is critical.

  • Aqueous Acidic Waste: This is primarily generated from the nitration step. It will contain a mixture of concentrated sulfuric acid and nitric acid, which are highly corrosive and oxidizing.[1][2] It may also contain trace amounts of dissolved organic compounds.

  • Halogenated Organic Waste: This stream contains the product, unreacted starting materials (like 1,4-dimethoxybenzene), brominating agents, and byproducts dissolved in organic solvents used during the reaction and workup (e.g., dichloromethane, chloroform). This waste is toxic and environmentally persistent.

  • Non-Halogenated Organic Waste: Solvents used for purification steps like recrystallization (e.g., ethanol, ethyl acetate) or washing will fall into this category.[1]

  • Contaminated Solid Waste: This includes items like used silica gel from chromatography, filter paper, and personal protective equipment (PPE) such as gloves and weighing papers that have come into contact with the chemicals used.[3]

The following table summarizes these waste streams for quick reference:

Waste Stream CategoryTypical CompositionPrimary HazardsRecommended Container
Aqueous Acidic Waste Nitric Acid, Sulfuric Acid, WaterCorrosive, Oxidizer, ReactiveHeavy-duty, vented, acid-compatible plastic (e.g., HDPE)
Halogenated Organic Waste 1-Bromo-2,5-dimethoxy-4-nitrobenzene, byproducts, chlorinated solventsToxic, Carcinogen (suspected), Irritant, EcotoxicClearly labeled, sealed, compatible glass or plastic solvent container
Non-Halogenated Organic Waste Ethanol, Ethyl Acetate, HexanesFlammable, IrritantClearly labeled, sealed, compatible glass or plastic solvent container
Contaminated Solid Waste Silica Gel, Filter Paper, Gloves, Weighing BoatsToxic (due to adsorbed chemicals)Labeled, sealed plastic bag or container
Q2: What are the main hazards associated with the waste from this synthesis?

A2: The waste generated is hazardous due to multiple chemical properties:

  • Reactivity: The most significant immediate hazard is the reactivity of residual nitric acid. Nitric acid is a powerful oxidizing agent that can react violently, and sometimes explosively, with organic compounds (including solvents like acetone or ethanol) and reducing agents.[4][5] This is why it is imperative to never mix nitric acid-containing waste with organic solvent waste .[5]

  • Toxicity: 1-Bromo-2,5-dimethoxy-4-nitrobenzene and related halogenated nitroaromatic compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[6][7] Prolonged or repeated exposure may cause organ damage.[6][7] They are also suspected of causing cancer.[7]

  • Corrosivity: The spent acid mixture from the nitration step is extremely corrosive and can cause severe skin burns and eye damage on contact.

  • Environmental Hazard: Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[7] Therefore, they must not be discharged into the sewer system.[8]

Q3: How should I correctly segregate my waste during the experiment?

A3: Proper segregation is the most critical step in safe waste disposal. The following workflow diagram illustrates the decision-making process for waste segregation at the point of generation.

G cluster_0 Waste Generation Point cluster_1 Initial Segregation cluster_2 Waste Containers start Chemical Waste Generated is_solid Is it solid or liquid? start->is_solid is_aqueous Is it an aqueous solution? is_solid->is_aqueous No (Liquid) solid_waste Contaminated Solid Waste Container is_solid->solid_waste Yes is_acidic Does it contain strong acids? is_aqueous->is_acidic Yes is_halogenated Is it a halogenated organic? is_aqueous->is_halogenated No acid_waste Aqueous Acidic Waste Container (Vented Cap) is_acidic->acid_waste Yes aqueous_waste Aqueous Waste Container is_acidic->aqueous_waste No halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_waste No G A Concentrated Acid Waste (H₂SO₄, HNO₃) B Slowly add to large volume of cold water A->B C Diluted Acid Solution (in ice bath) B->C D Slowly add NaHCO₃ (portion-wise) C->D E Neutralized Salt Solution (pH 6-8) D->E F Check local regulations for drain disposal E->F

Caption: Workflow for the neutralization of acidic waste.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during waste management.

  • Issue: My aqueous acidic waste container is warm to the touch and/or fuming.

    • Cause: This is likely due to an ongoing reaction, possibly from contamination with an organic substance or an incompatible chemical. Residual nitrating activity can generate heat and nitrogen oxide fumes.

    • Solution: Do not cap the container tightly; ensure it is vented. Place the container in a secondary containment bin within a fume hood. If the reaction appears vigorous, move away and alert your lab safety officer immediately.

  • Issue: I accidentally mixed a small amount of an organic solvent with my acidic waste.

    • Cause: Incompatible waste mixing. [5] * Solution: Treat this as a highly hazardous situation. Do not add any more waste to the container. Place it in a fume hood, ensure it is vented, and label it clearly as "Mixed Incompatible Waste: Nitric Acid and Organics." Contact your institution's environmental health and safety (EHS) office immediately for emergency pickup and disposal.

  • Issue: I am unsure if a particular byproduct is halogenated.

    • Cause: Complex reaction mixture.

    • Solution: When in doubt, err on the side of caution. Treat the waste as halogenated. It is safer and more compliant to dispose of non-halogenated waste in a halogenated container than the other way around.

References

  • University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center.
  • Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of...
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. PubMed Central.
  • Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis.
  • The Royal Society of Chemistry. (2018).
  • Benchchem. (n.d.). In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene.
  • ACS Publications. (2016).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Fisher Scientific. (2025).
  • C/D/N Isotopes. (2015).
  • Novachem. (2024).
  • Apollo Scientific. (2022).
  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
  • ResearchGate. (2017). How to Properly dispose off Chemicals like ACIDS and OXIDIZING AGENTS?
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Civil Engineering Explained. (2025).
  • East Harbour Group. (2022).
  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers.
  • Storemasta. (2024). How do you Store Oxidizing Agents?
  • Occupational Safety and Health Administr
  • The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals.
  • Defense Technical Information Center. (n.d.).
  • Tufts University. (n.d.). HW – STOP!! Can You Mix Your Wastes?
  • ACS Publications. (2020).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Lab Alley. (n.d.). How to dispose of nitric acid.
  • New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet.
  • University of Michigan. (n.d.). Oxidizing Chemicals - Environment, Health & Safety.

Sources

Technical Support Center: Purifying 1-Bromo-2,5-dimethoxy-4-nitrobenzene with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Bromo-2,5-dimethoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 1-Bromo-2,5-dimethoxy-4-nitrobenzene?

For the purification of 1-Bromo-2,5-dimethoxy-4-nitrobenzene, silica gel is the most common and effective stationary phase.[1][2] Its slightly acidic nature is generally compatible with nitro-aromatic compounds.[1] Standard flash chromatography grade silica gel (230-400 mesh) is a good starting point for most applications.

Q2: How do I choose an appropriate solvent system (mobile phase) for the separation?

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate before you attempt the column. A good target Rf (retardation factor) for your desired compound on TLC is typically between 0.2 and 0.4.

A common and effective solvent system for compounds of intermediate polarity, such as 1-Bromo-2,5-dimethoxy-4-nitrobenzene, is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3] You can start by testing a range of ratios on a TLC plate to find the optimal separation.

Q3: What are the potential impurities I should be trying to separate?

The impurities present will largely depend on the synthetic route used to prepare 1-Bromo-2,5-dimethoxy-4-nitrobenzene. A common synthesis involves the nitration of 1-bromo-2,5-dimethoxybenzene.[4] Therefore, potential impurities could include:

  • Unreacted 1-bromo-2,5-dimethoxybenzene: This starting material is less polar than the product and will elute first.

  • Isomeric products: Nitration of the benzene ring can sometimes lead to the formation of other isomers, such as 1-Bromo-2,5-dimethoxy-3-nitrobenzene. These isomers may have very similar polarities, making separation challenging.

  • Di-nitrated byproducts: Over-nitration can lead to the formation of dinitro compounds, which are generally more polar than the desired product and will elute later.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

While 1-Bromo-2,5-dimethoxy-4-nitrobenzene is generally stable, some nitro-aromatic compounds can be sensitive to the acidic nature of silica gel.[5] If you suspect degradation, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared.[5] If degradation is confirmed, you can try deactivating the silica gel by treating it with a small amount of a base, like triethylamine, mixed into your eluent.[5] Alternatively, for very sensitive compounds, using a different stationary phase like alumina might be an option.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of 1-Bromo-2,5-dimethoxy-4-nitrobenzene.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation of Spots on TLC The solvent system is not optimal (either too polar or not polar enough).Test a wider range of solvent polarities. For example, if your spots are all at the baseline, increase the proportion of the more polar solvent (e.g., ethyl acetate). If they are all at the solvent front, decrease the proportion of the polar solvent.
Compound Won't Elute from the Column The eluent is not polar enough. The compound may have low solubility in the chosen solvent system. The compound may have degraded on the column.Gradually increase the polarity of your eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still doesn't elute, a more polar solvent like dichloromethane or even a small amount of methanol might be necessary to wash the column. To rule out degradation, perform a silica gel stability test on a TLC plate.[5]
Co-elution of Product and Impurity The polarity of the product and the impurity are very similar. The column was overloaded with the sample. The column was not packed properly, leading to channeling.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. If isomers are the issue, a very slow, careful gradient elution might be necessary. Ensure you are not overloading the column; a general rule is to use at least 20-50 times the weight of silica gel to your sample weight.[1] Re-packing the column carefully, ensuring a flat and level surface, can resolve channeling issues.[6]
Product Elutes Too Quickly (with the solvent front) The eluent is too polar.Use a less polar solvent system. Decrease the proportion of the more polar solvent in your mixture.
Streaking or Tailing of the Compound Band The sample was not loaded onto the column in a concentrated band. The compound has limited solubility in the mobile phase. The column was overloaded.Dissolve your sample in the minimum amount of a solvent in which it is highly soluble (like dichloromethane) before loading it onto the column.[6] If solubility in the mobile phase is an issue, you can try a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the top of the column. Reduce the amount of sample loaded onto the column.

Experimental Protocol: Flash Column Chromatography of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

This is a general protocol and may need to be optimized based on your specific crude mixture.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Securely clamp the column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.[1][7]

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[7]

  • Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).[1][6]

  • Carefully pour the slurry into the column, tapping the side gently to pack the silica gel evenly and remove any air bubbles.[1][6]

  • Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.[8]

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.[9]

2. Sample Loading:

  • Dissolve your crude 1-Bromo-2,5-dimethoxy-4-nitrobenzene in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).

  • Carefully apply the dissolved sample to the top of the silica gel using a pipette.

  • Allow the sample to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add your starting eluent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired compound.

4. Product Isolation:

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified 1-Bromo-2,5-dimethoxy-4-nitrobenzene.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_prep Preparation & Initial Observation cluster_troubleshooting Troubleshooting Path cluster_resolution Resolution Start Start Purification TLC Run TLC with various solvent ratios Start->TLC Problem Observe Separation Issue TLC->Problem Good_Sep Good Separation (Rf 0.2-0.4) Problem->Good_Sep No Poor_Sep Poor Separation on Column Problem->Poor_Sep Yes No_Elution Compound Not Eluting Problem->No_Elution Yes Fast_Elution Compound Elutes Too Fast Problem->Fast_Elution Yes Streaking Streaking/Tailing Problem->Streaking Yes Successful_Purification Successful Purification Good_Sep->Successful_Purification Proceed to Column Adjust_Solvent Adjust Solvent Polarity Poor_Sep->Adjust_Solvent Check_Loading Check Sample Loading & Column Packing Poor_Sep->Check_Loading No_Elution->Adjust_Solvent Increase Polarity Consider_Degradation Consider Compound Degradation No_Elution->Consider_Degradation Fast_Elution->Adjust_Solvent Decrease Polarity Streaking->Check_Loading Dry_Load Try Dry Loading Streaking->Dry_Load Adjust_Solvent->TLC Re-evaluate Check_Loading->Successful_Purification If resolved Consider_Degradation->Successful_Purification If addressed Dry_Load->Successful_Purification

Caption: A troubleshooting workflow for column chromatography purification.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • CHEMISTRY. (n.d.). Experiment 9 CHROMATOGRAPHY. Retrieved from [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o339. [Link]

  • Chromatography Forum. (2007, December 4). Separation of Bromodichlorobenzene isomers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Chutke, N. L., Lanjewar, R. B., & Lanjewar, M. R. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences, 2(1), 13-16. [Link]

  • Molecules. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. [Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]

  • ResearchGate. (2012, November 20). Can silica gel from column chromatography be re-used?[Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • Sorbent Technologies, Inc. (2023, August 30). Silica Gel. [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. [Link]

  • PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Aromatic Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic nitration. My goal is to provide you with not just protocols, but the underlying principles that govern regioselectivity, with a specific focus on the critical role of temperature. By understanding the causality behind these experimental variables, you can better troubleshoot your reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Fundamental Principles

Q1: What is the general effect of temperature on the regioselectivity of aromatic nitration?

A1: The effect of temperature on regioselectivity is best understood through the lens of kinetic versus thermodynamic control .[1][2] In a typical aromatic nitration, multiple isomeric products can be formed (e.g., ortho, meta, para).

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are generally under kinetic control. This means the major product will be the one that is formed the fastest—the one with the lowest activation energy barrier.[3] For many substituted aromatics, this often favors the ortho position due to statistical probability (two ortho positions vs. one para) and potential stabilization of the reaction intermediate. Low temperatures enhance this selectivity because there is less thermal energy available to overcome higher activation energy barriers leading to other isomers.[1]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction system has enough energy to overcome the activation barriers for all possible pathways, and the reactions may become reversible.[2] Under these conditions, the product distribution will reflect the thermodynamic stability of the products themselves. The most stable isomer will be the major product. Often, the para isomer is thermodynamically favored due to reduced steric hindrance compared to the ortho isomer.

Therefore, controlling the temperature is a primary tool for steering the reaction toward the desired kinetic or thermodynamic product.

G cluster_0 Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control Reactants Substituted Aromatic + NO₂⁺ Intermediate σ-complex Intermediate Reactants->Intermediate Rate-Determining Step Reactants->p1 TS_ortho Transition State (ortho) Product_ortho Ortho Product (Kinetic) TS_ortho->Product_ortho Lower Ea (Favored at Low Temp) TS_ortho->p3 TS_para Transition State (para) Product_para Para Product (Thermodynamic) TS_para->Product_para Higher Ea TS_para->p4 Intermediate->TS_ortho Intermediate->TS_para Intermediate->p2 p1->Intermediate p2->TS_ortho p2->TS_para p3->Product_ortho p4->Product_para

Caption: Kinetic vs. Thermodynamic Pathways in Nitration.

Section 2: Troubleshooting Common Issues

Q2: My reaction with an ortho, para-directing substrate is yielding too much ortho isomer. How can I favor the para product?

A2: This is a classic challenge. The ortho and para positions are both activated by electron-donating groups, but their ratio is sensitive to reaction conditions.[4][5]

  • Causality: The ortho isomer is often the kinetic product, while the para isomer, being less sterically hindered, is typically the more stable thermodynamic product.[3] Your observation suggests the reaction is under kinetic control.

  • Solution: To favor the para product, you need to shift the reaction toward thermodynamic control. This can often be achieved by modestly increasing the reaction temperature . A higher temperature provides the necessary energy for the reaction to overcome the slightly higher activation barrier leading to the para product and can allow for equilibration if the reaction is reversible.[1][2] However, be cautious, as excessive heat can lead to side reactions.[6] Running the reaction for a longer time may also favor the thermodynamic product.[1]

Q3: I'm observing significant polysubstitution, especially when nitrating highly activated rings like phenol or aniline. Why is this happening and how can I control it with temperature?

A3: Polysubstitution is a common issue with highly activated aromatic rings because the introduction of the first nitro group may not sufficiently deactivate the ring to prevent further reaction.

  • Causality: Activating groups like hydroxyl (-OH) or amino (-NH2) make the aromatic ring extremely electron-rich and highly susceptible to electrophilic attack.[7][8] High reaction temperatures provide enough energy to overcome the activation barrier for a second (or even third) nitration, leading to dinitro or trinitro compounds.

  • Solution: Strict temperature control is paramount. For highly activated substrates like phenol, the reaction should be conducted at low temperatures, often between 0°C and 5°C , to minimize the rate of the second nitration.[7] Keeping the reaction temperature low is a critical step to ensure you obtain the mononitrated product with high selectivity.[9] For aniline, the situation is complicated by the basicity of the amino group; under strongly acidic conditions, it protonates to the deactivating -NH3+ group, which directs meta.[8] A common strategy is to protect the amino group as an amide, which is less activating and a reliable ortho, para-director, before nitration.[10]

Q4: The reaction is producing a lot of tar and dark-colored byproducts. What is the role of temperature here?

A4: The formation of tar and dark-colored materials is a clear sign of undesirable side reactions, which are highly temperature-dependent.

  • Causality: Nitrating agents, particularly mixed acid (HNO₃/H₂SO₄), are strong oxidizing agents. At elevated temperatures, they can oxidize sensitive substrates or the desired nitro products, leading to polymerization and decomposition.[6] Substrates with activating groups that are sensitive to oxidation, such as phenols and alkylbenzenes (e.g., toluene), are particularly prone to this.[6][11]

  • Solution:

    • Maintain Low Temperatures: This is the most effective way to minimize oxidative side reactions. For sensitive substrates, maintaining the temperature below 20°C is often necessary.[11]

    • Control the Rate of Addition: Add the nitrating agent slowly and dropwise to the substrate solution. This prevents localized "hot spots" where the temperature can spike due to the exothermic nature of the reaction.

    • Ensure Efficient Stirring: Vigorous stirring helps dissipate heat evenly throughout the reaction mixture.

Q5: Can temperature favor ipso-substitution over standard nitration?

A5: Ipso-substitution is a fascinating pathway where the nitro group attacks a carbon atom already bearing a substituent, displacing it.[10][12]

  • Causality: The propensity for ipso-attack versus standard C-H substitution depends on the stability of the Wheland intermediate. The nature of the substituent (the potential leaving group) is the primary factor. Good leaving groups like -COOH, -SO₃H, and sometimes halogens can be displaced.[12]

  • Temperature's Role: While the substituent is the key driver, temperature influences the rates of all competing reactions. There isn't a universal rule stating that higher temperatures always favor ipso-substitution. The outcome is system-dependent. If the activation energy for ipso-attack is higher than for standard nitration, increasing the temperature could potentially increase the proportion of the ipso-product. Conversely, if the activation energy is lower, kinetic control at low temperatures would favor it. You must evaluate this on a case-by-case basis, often through experimental screening at different temperatures.

Section 3: Experimental Protocols & Data

Q6: What is a standard protocol for controlling the temperature during a laboratory-scale nitration of a sensitive substrate like phenol?

A6: This protocol emphasizes strict temperature control to prevent side reactions and polysubstitution.

Objective: To perform a mononitration of phenol with high regioselectivity for the ortho and para isomers while minimizing byproduct formation.

Materials:

  • Phenol

  • Dilute Nitric Acid (approx. 20%)

  • Ice-salt bath or cryocooler

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel

Protocol:

  • Setup: Assemble the three-neck flask in the ice-salt bath on top of the magnetic stirrer. Equip the flask with the thermometer (ensuring the bulb is submerged in the reaction medium), the dropping funnel, and a stopper or drying tube.

  • Initial Cooling: Charge the flask with the phenol dissolved in a suitable solvent (if any) and cool the solution to 0-5°C with stirring.

  • Prepare Nitrating Agent: Charge the dropping funnel with the pre-chilled dilute nitric acid.

  • Slow Addition: Add the nitric acid dropwise to the stirred phenol solution over a period of 1-2 hours.

  • Monitor Temperature: Carefully monitor the internal temperature throughout the addition. The rate of addition should be adjusted to ensure the temperature does not exceed 5°C .[7] This slow, controlled addition is critical for dissipating the heat generated by the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Quench the reaction by pouring it slowly into a beaker of ice water. The nitrophenol products will often precipitate and can be collected by filtration.

G start Start: Assemble Apparatus setup 1. Place flask in ice bath. 2. Add phenol solution. start->setup cool Cool solution to 0-5°C with stirring. setup->cool add Add pre-chilled nitrating agent to dropping funnel. cool->add reaction Add nitrating agent DROPWISE to phenol solution. add->reaction monitor Monitor Temperature: Is T ≤ 5°C? reaction->monitor adjust Slow down addition rate. monitor->adjust No continue_stir Continue stirring at 0-5°C for 1-2 hours. monitor->continue_stir Yes adjust->reaction workup Quench reaction in ice water. continue_stir->workup end End: Isolate Product workup->end

Caption: Workflow for Temperature-Controlled Nitration.

Q7: Is there quantitative data showing how temperature affects isomer distribution?

A7: Yes, the nitration of phenol is a well-studied example. As temperature increases, the ratio of the isomers can shift.

  • Causality: In the nitration of phenol, the ortho-nitrophenol is often considered the kinetic product, partly due to stabilization via intramolecular hydrogen bonding. The para-nitrophenol is the thermodynamic product. An application note on flow chemistry nitration of phenol demonstrates that the ortho/para ratio is affected by temperature.[13]

Table 1: Representative Isomer Distribution in Phenol Nitration vs. Temperature

Temperature (°C)Ortho:Para Ratio (Approximate)Dominant ControlPrimary Concern(s)
0 - 10Higher ortho contentKineticSlow reaction rate
20 - 35Decreasing ortho contentMixed/TransitionIncreased risk of dinitration
> 40Increasing para contentThermodynamicSignificant oxidation/tarring[11]

Note: Absolute ratios depend on the specific nitrating agent and conditions. This table illustrates the general trend.

References

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • In the nitration of an aromatic compound, why is it important to keep the reaction temper
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Nitration of phenol using recycle acid.
  • Results: Visible effect on the reaction: Nitr
  • Nitr
  • Ortho-, Para- and Meta- Directors in Electrophilic Arom
  • Ipso nitration in organic synthesis.
  • Why is mononitration of phenol carried out at low temper
  • Ortho, Para, Meta. Chemistry Steps.
  • Process modelling of the nitration of toluene. Digital Commons @ NJIT.
  • Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness Discussion Board.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Ortho para meta positions. N/A.

Sources

Technical Support Center: 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 98545-68-7 | Technical Guide & Troubleshooting[1][2]

To: Research Scientists, QC Analysts, and Process Chemists From: Senior Application Scientist, Technical Services Subject: Stability, Storage, and Quality Control Protocols

This guide serves as a technical support resource for 1-Bromo-2,5-dimethoxy-4-nitrobenzene , a highly crystalline aromatic intermediate used in the synthesis of phenethylamines and forensic reference standards.[1] Due to the electron-rich nature of the dimethoxy-substituted ring combined with the electron-withdrawing nitro group, this compound exhibits specific photochemical and thermal sensitivities that require precise handling.

Module 1: Critical Storage Parameters

The Core Directive: This compound is photochemically active and moisture-sensitive . The nitro group, while generally stable, can undergo slow photolytic degradation, particularly when the crystal lattice is disrupted by moisture, leading to the formation of nitroso-intermediates or quinone-based impurities.[1][2]

Storage Protocol (SOP-STG-01)
ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°C (Recommended)RT (Acceptable short-term)While the melting point is high (152–153°C), cooler temperatures retard the kinetics of slow oxidation or hydrolysis on the crystal surface.[1]
Light Strictly Dark Nitro-aromatics are susceptible to photo-induced rearrangement. Exposure to UV/Vis light causes darkening (yellow

orange/brown).[1][2]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation of the electron-rich dimethoxy ring system.
Container Amber Glass + Desiccant Amber glass filters UV radiation. Desiccants prevent hydrolysis of the methoxy ether linkages.
Visualizing the Degradation Logic

The following diagram illustrates the causality between environmental factors and compound integrity.

StorageStability Light UV/Vis Light Photo Photolytic Rearrangement Light->Photo Moisture Atmospheric Moisture Hydro Surface Hydrolysis Moisture->Hydro Heat Heat (>25°C) Oxid Ring Oxidation Heat->Oxid Degradation Brown Discoloration (Quinones/Nitroso) Photo->Degradation Hydro->Degradation Oxid->Degradation Stable Stable Yellow Crystalline Solid Amber Amber Vial Amber->Photo Blocks Desiccant Desiccant/Argon Desiccant->Hydro Prevents Desiccant->Stable

Figure 1: Environmental impact on stability.[1][2] Red paths indicate degradation risks; Blue nodes represent protective barriers.[1][2]

Module 2: Troubleshooting & FAQ

Q1: The compound has turned from bright yellow to a dull orange/brown. Is it still usable?

  • Diagnosis: This indicates photochemical degradation or surface oxidation. The "browning" is often due to trace impurities (azo or azoxy coupling products) that have high extinction coefficients, meaning a small amount of impurity causes significant color change.[1][2]

  • Action:

    • Perform a Melting Point Check . Pure material melts sharply at 152–153°C [1].[2]

    • If the MP is depressed (e.g., <148°C) or the range is wide (>2°C), recrystallization is required.[1][2]

    • Recrystallization Solvent: Ethanol or Isopropanol/Toluene mixtures are commonly effective for this class of nitro-anisoles.

Q2: I am seeing multiple spots on TLC. What are they?

  • Context: Mobile phase: Hexane:Ethyl Acetate (typically 3:1 or 4:1).[1][2]

  • Analysis:

    • Main Spot (Rf ~0.4-0.6): Target compound.

    • Baseline Spot: Likely demethylated byproducts (phenols) if stored in acidic/wet conditions.[1][2]

    • Fast Moving Spot (High Rf): Potential debrominated byproduct (if exposed to reducing conditions) or oxidation products.[1][2]

  • Resolution: If impurities >5%, purify via column chromatography using silica gel.[1][2]

Q3: The material is clumping and difficult to weigh. Why?

  • Cause: Hygroscopicity. While not intensely hygroscopic, fine powders can adsorb surface moisture, leading to hydrolysis of the methoxy groups over time.[1][2]

  • Fix: Dry in a vacuum desiccator over

    
     or silica gel for 24 hours before critical weighing.
    
Module 3: Quality Control (QC) Workflow

Before using this reagent in critical synthesis (e.g., reduction to the amine), validate its integrity using the following decision tree.

QC Decision Tree

QC_Workflow Start Reagent Intake (1-Bromo-2,5-dimethoxy-4-nitrobenzene) Visual Visual Inspection Start->Visual Yellow Bright Yellow Crystals Visual->Yellow Brown Orange/Brown or Clumped Visual->Brown MP_Test Melting Point Test Yellow->MP_Test Recryst Recrystallize (EtOH/IPA) Brown->Recryst MP_Pass MP: 151-154°C MP_Test->MP_Pass MP_Fail MP: <150°C or Broad Range MP_Test->MP_Fail Recryst->MP_Test Discard DISCARD / REWORK Recryst->Discard If fails 2x Use RELEASE FOR USE MP_Pass->Use MP_Fail->Recryst

Figure 2: Quality Control decision matrix. Adherence to the melting point criterion is the primary "Go/No-Go" gate.

Module 4: Safety & Regulatory Compliance
  • Hazard Identification:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[2]

  • Regulatory Note: This compound is a direct precursor to 2C-B (a Schedule I controlled substance in many jurisdictions).[1][2] Researchers must ensure compliance with all local laws (e.g., DEA List I regulations in the US, or equivalent local standards) regarding the possession and storage of immediate precursors.[1][2]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.

References
  • Sigma-Aldrich (Enamine). (2024).[1][2] Product Specification: 1-Bromo-2,5-dimethoxy-4-nitrobenzene.[2][3][4] Link[1][2]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12312674, 1-Bromo-2,5-dimethoxy-4-nitrobenzene. Link[1][2]

  • ChemicalBook. (2024).[1][2] CAS 98545-68-7 Properties and Safety.[5] Link

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Comparative NMR Analysis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene: A Guide for Synthetic Validation

Executive Summary & Application Scope

Target Audience: Medicinal Chemists, Forensic Analysts, and Process Development Scientists.[1]

1-Bromo-2,5-dimethoxy-4-nitrobenzene is a critical intermediate in the synthesis of substituted phenethylamines and a model system for studying "push-pull" electronic effects in polysubstituted benzenes.[1] Its structural integrity is defined by the precise regiochemical placement of the nitro group relative to the bromine and methoxy substituents.

This guide provides a technical comparison between the target molecule and its direct precursor, 1-bromo-2,5-dimethoxybenzene .[1] It focuses on using Nuclear Magnetic Resonance (NMR) to validate the nitration regioselectivity, a common failure point where steric hindrance or electronic misdirection can lead to unwanted isomers.[1]

Structural Logic & Electronic Environment

To interpret the spectra accurately, one must understand the electronic battleground of the benzene ring:

  • The "Push": Two Methoxy (-OMe) groups at positions 2 and 5 are strong electron-donating groups (EDG) via resonance, shielding ortho/para positions.[1]

  • The "Pull": The Nitro (-NO₂) group at position 4 is a strong electron-withdrawing group (EWG), significantly deshielding adjacent protons.[1] The Bromine (-Br) at position 1 is weakly deactivating (inductive withdrawal) but ortho/para directing.[1]

The Diagnostic Key: The starting material (1-bromo-2,5-dimethoxybenzene) possesses three aromatic protons with specific coupling constants (


-values).[1] The product (1-bromo-2,5-dimethoxy-4-nitrobenzene) retains only two  aromatic protons.[1] These two protons are chemically non-equivalent and, crucially, are para  to each other, resulting in the disappearance of ortho-coupling and the appearance of two distinct singlets.

Experimental Protocol: High-Resolution Acquisition

For definitive structural assignment, adhering to a standardized acquisition protocol is essential to resolve methoxy rotational isomers and fine hyperfine coupling.[1]

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution.[1] DMSO-
    
    
    
    may be used if solubility is poor, but it will shift the water peak to ~3.33 ppm, potentially obscuring methoxy signals.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic nitration salts (e.g.,

    
    ), which cause line broadening.[1]
    
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic protons adjacent to the nitro group relax slowly; insufficient delay leads to integration errors.[1]
    
  • Scans (NS): Minimum 16 for

    
    ; Minimum 512 for 
    
    
    
    .
  • Temperature: 298 K (Standard).[1]

Comparative Analysis: Precursor vs. Product

The following data compares the starting material (Comparator A) with the nitrated product (Target).

Table 1: NMR Chemical Shift Comparison ( , ppm)
AssignmentComparator A: 1-Bromo-2,5-dimethoxybenzeneTarget: 1-Bromo-2,5-dimethoxy-4-nitrobenzene Diagnostic Change
Ar-H (Pos 3) ~6.85 (d,

Hz)
~7.52 (s) Significant Downfield Shift. Deshielded by adjacent -NO₂.[1] Loss of coupling.[1]
Ar-H (Pos 4) ~6.80 (dd,

Hz)
Signal Disappears. Substituted by -NO₂.[1]
Ar-H (Pos 6) ~7.05 (d,

Hz)
~7.20 (s) Minor Downfield Shift. Remains adjacent to Br; loss of meta-coupling.[1]
-OCH₃ (Pos 2) ~3.75 (s)~3.95 (s) Slight deshielding due to overall ring electron deficiency.[1]
-OCH₃ (Pos 5) ~3.80 (s)~3.98 (s) Slight deshielding.[1]

Expert Insight: The collapse of the aromatic region from a complex ABC or ABX system (in the precursor) to two sharp singlets is the primary "Go/No-Go" quality control check. If you see doublets in the product spectrum, the nitration was incomplete or occurred at the wrong position.

Table 2: NMR Chemical Shift Comparison ( , ppm)
Carbon EnvironmentComparator A (

)
Target (

)
Mechanistic Note
C-NO₂ (Pos 4) ~115.0 (C-H)~138.0 (C-N) Transformation from methine (CH) to quaternary C-N.
C-Br (Pos 1) ~110.0~108.5 Slight shielding changes.[1]
C-OMe (Pos 2,5) ~150.0 - 154.0~148.0 - 152.0 Aromatic carbons bearing oxygen remain the most downfield signals.[1]
Methoxy (

)
~56.0~57.0 Typical methoxy region.[1]

Visualizing the Validation Workflow

The following diagram outlines the logical flow for synthesizing and validating the target, highlighting the critical decision points based on NMR data.

NMR_Validation_Workflow Start Start: 1-Bromo-2,5-dimethoxybenzene Reaction Nitration (HNO3 / AcOH) Start->Reaction + HNO3 Workup Quench & Filtration (Remove Acid/Salts) Reaction->Workup NMR_Acq 1H NMR Acquisition (CDCl3, 400 MHz) Workup->NMR_Acq Decision Analyze Aromatic Region (6.5 - 8.0 ppm) NMR_Acq->Decision Result_A Pattern: Two Singlets (~7.5 ppm & ~7.2 ppm) Decision->Result_A Signals Isolated Result_B Pattern: Doublets/Multiplets Decision->Result_B Coupling Observed Action_Pass PASS: Regioselective Nitration Proceed to Next Step Result_A->Action_Pass Action_Fail FAIL: Incomplete or Isomer Mix Recrystallize or Discard Result_B->Action_Fail

Figure 1: Decision tree for validating the synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene using proton NMR splitting patterns.

Advanced Structural Confirmation (HMBC/HSQC)

For regulatory filings or novel method validation, 1D NMR may be insufficient.[1] 2D correlations provide absolute proof of connectivity.[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use this to pair the proton singlets to their attached carbons.[1]

    • The proton at ~7.52 ppm (H3) will correlate to a carbon distinct from the proton at ~7.20 ppm (H6).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Smoking Gun":

    • H3 Signal: Should show a strong 3-bond correlation to the C-Br carbon (Pos 1) and the C-OMe carbon (Pos 5).[1]

    • H6 Signal: Should show a strong 3-bond correlation to the C-NO₂ carbon (Pos 4) and the C-OMe carbon (Pos 2).[1]

    • Note: Because the molecule is heavily substituted, HMBC is the only way to definitively distinguish H3 from H6 if chemical shift prediction software is ambiguous.

References

  • MDPI. (2010).[1] 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[1][2] Molbank.[1] (Provides analogous spectral data for the fluoro-derivative, validating the para-directing effects and chemical shift ranges).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][3] Spectral Database for Organic Compounds (SDBS).[1][3] (Reference for 1-bromo-2,5-dimethoxybenzene and nitro-aromatic shift logic). [1]

  • ChemicalBook. (2024).[1] 1-Bromo-4-nitrobenzene NMR and IR Spectra. (Used for comparative chemical shift baseline of the nitro-bromo moiety).[1]

  • BenchChem. (2024).[1] In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene. (Comparative data for polysubstituted nitro-methoxy benzenes).

Sources

mass spectrometry fragmentation pattern of 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) techniques for 1-Bromo-2,5-dimethoxy-4-nitrobenzene , a critical intermediate in the synthesis of phenethylamine derivatives (e.g., 2C-B).

Content Type: Technical Comparison Guide Subject: 1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS: 98545-68-7) Context: Impurity Profiling & Structural Elucidation in Drug Development

Executive Summary

In the synthesis of psychoactive phenethylamines, distinguishing the nitrated precursor (1-Bromo-2,5-dimethoxy-4-nitrobenzene ) from its reduced amine counterparts or non-brominated impurities is critical for Quality Control (QC).

This guide compares Electron Impact (EI) ionization against Electrospray Ionization (ESI) to determine the optimal workflow for structural validation. While ESI offers soft ionization for molecular weight confirmation, EI is identified as the superior method for structural fingerprinting due to distinct fragmentation pathways involving the nitro and methoxy substituents.

Part 1: Comparative Analysis of Ionization Techniques

The choice of ionization technique dictates the level of structural insight obtained. The following table contrasts the performance of EI (Hard Ionization) and ESI (Soft Ionization) specifically for this nitro-aromatic compound.

Table 1: Performance Comparison (EI vs. ESI)
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting & Library Matching.Molecular Weight Confirmation & LC-MS coupling.
Molecular Ion (

)
Distinct doublet (

ratio) at m/z 261/263 . Intensity may be moderate due to fragmentation.[1][2]
Dominant

or

. High intensity, minimal fragmentation.
Fragmentation Rich, predictable pattern driven by radical cation instability.Minimal. Requires MS/MS (CID) to generate fragments.
Isotopic Pattern Clearly resolves

and

isotopes in all bromine-containing fragments.
Resolves isotopes in the parent ion; fragments are often absent in single-stage MS.
Key Diagnostic Loss of

(m/z 215/217) and Ortho-effect rearrangements.
Adduct formation (

, etc.) can complicate interpretation.
Detection Limit Low picogram range (GC-MS).Femtogram range (LC-MS/MS), highly sensitive.

Verdict: Use ESI-MS for rapid purity screening during synthesis. Use EI-MS for definitive structural certification and impurity identification.

Part 2: Deep Dive - EI Fragmentation Mechanics

The Electron Impact mass spectrum of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is characterized by the interplay between the nitro group (strong electron withdrawer) , the methoxy groups (electron donors) , and the bromine atom (isotopic signature) .

The Molecular Ion ( )
  • m/z 261 (

    
    ) and 263 (
    
    
    
    )
  • Appearance: A distinctive 1:1 doublet caused by the natural abundance of Bromine isotopes.

  • Stability: The aromatic ring stabilizes the radical cation, but the presence of the nitro group facilitates rapid fragmentation.

Primary Fragmentation Pathways

The fragmentation is driven by three major mechanisms:

  • Pathway A: Nitro Group Cleavage (Diagnostic)

    • The most facile cleavage is the loss of the nitro radical (

      
      , 46 Da).
      
    • Result: Aryl cation at m/z 215 / 217 .

    • Note: A secondary pathway involves the rearrangement to a nitrite ester followed by loss of

      
       (30 Da), yielding a phenol-type ion at m/z 231 / 233 .
      
  • Pathway B: Methyl Radical Loss

    • Loss of a methyl radical (

      
      , 15 Da) from one of the methoxy groups.
      
    • Result: Quinoid-type cation at m/z 246 / 248 .

    • Significance: This peak retains the bromine atom, preserving the 1:1 isotopic pattern.

  • Pathway C: The "Ortho Effect"

    • The nitro group at position 4 is ortho to the methoxy group at position 5.

    • Mechanism: Hydrogen transfer or oxygen interaction between the

      
       and 
      
      
      
      groups often leads to the elimination of
      
      
      (17 Da) or formaldehyde (
      
      
      , 30 Da), though simple
      
      
      loss usually dominates in this specific steric configuration.
Secondary Fragmentation (Bromine Loss)
  • After the loss of the nitro group, the resulting ion (m/z 215/217) often loses the bromine atom radical (

    
    ).
    
  • Result: A non-brominated ion at m/z 136 (215 - 79).

  • Observation: The disappearance of the doublet pattern confirms the loss of bromine.

Part 3: Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation from the parent ion to stable terminal fragments.

G M_Ion Molecular Ion [M]+. m/z 261 / 263 (1:1 Ratio) Frag_NO2 [M - NO2]+ m/z 215 / 217 (Aryl Cation) M_Ion->Frag_NO2 - NO2 (46 Da) Primary Pathway Frag_NO [M - NO]+ m/z 231 / 233 (Phenolic Cation) M_Ion->Frag_NO - NO (30 Da) Rearrangement Frag_CH3 [M - CH3]+ m/z 246 / 248 (Quinoid Ion) M_Ion->Frag_CH3 - CH3 (15 Da) Frag_Br_Loss [M - NO2 - Br]+ m/z 136 (Dimethoxy-phenyl cation) Frag_NO2->Frag_Br_Loss - Br (79/81 Da) Frag_Ring Ring Degradation m/z < 100 Frag_Br_Loss->Frag_Ring Further Fragmentation

Figure 1: Mechanistic fragmentation tree for 1-Bromo-2,5-dimethoxy-4-nitrobenzene under Electron Impact (70 eV).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and data integrity, follow this standardized protocol. This workflow includes a "self-check" step using the Bromine Isotope Rule.

Protocol: GC-MS Structural Confirmation

1. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Dichloromethane.

  • Validation: Solution must be clear and free of precipitate.

2. Instrument Parameters (Agilent/Thermo Standard):

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ion Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: m/z 40 – 400.

3. Data Acquisition & Self-Validation Logic:

  • Step A: Locate Parent Ion. Look for the highest mass cluster.

    • Check: Is there a doublet separated by 2 units?

    • Pass Criteria: Intensity ratio of m/z 261 to 263 must be approximately 1:1 (50.6% : 49.4%).

  • Step B: Confirm Nitro Loss.

    • Check: Look for a peak at M - 46.

    • Pass Criteria: Presence of m/z 215/217 doublet.

  • Step C: Impurity Check.

    • Check: Look for m/z 216/218 (1-Bromo-2,5-dimethoxybenzene, non-nitrated starting material).

    • Check: Look for m/z 260 (2C-B freebase, over-reduced product).

Table 2: Reference Peak List (EI Spectrum)
m/z ValueRelative Abundance (Est.)Ion IdentityFragment Description
261 / 263 High (40-60%)

Molecular Ion (Isotope doublet)
246 / 248 Low (<10%)

Loss of methyl radical
231 / 233 Medium (20-30%)

Nitro-nitrite rearrangement
215 / 217 Base Peak (100%)

Loss of Nitro group (Aryl cation)
136 High (50-70%)

Loss of Nitro + Bromine
121 Medium

Further loss of methyl from m/z 136

References

  • Sigma-Aldrich. (n.d.). 1-Bromo-2,5-dimethoxybenzene Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Nitrobenzene and Bromobenzene Derivatives. Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). (2018). Recommended Methods for the Identification and Analysis of 2C-Series Drugs. Retrieved from

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): An Evaluation of Precursor Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by factors of efficiency, safety, and cost. This guide provides an in-depth technical comparison of synthetic pathways to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a potent psychedelic phenethylamine. We will dissect the established and widely documented synthesis starting from 2,5-dimethoxybenzaldehyde and contrast it with a hypothetical route commencing with 1-Bromo-2,5-dimethoxy-4-nitrobenzene. This comparative analysis, supported by experimental data from the scientific literature, aims to provide a clear rationale for strategic precursor selection in the synthesis of 2C-B and related phenethylamines.

Introduction: The Strategic Importance of Precursor Selection

The 2,5-dimethoxyphenethylamine scaffold is a cornerstone in the development of serotonergic psychedelic compounds. The specific substitution pattern on the aromatic ring dictates the pharmacological profile of these molecules. Among these, 2C-B stands out for its unique psychedelic properties. The efficiency of its synthesis is a subject of considerable interest in the chemical community. While the synthesis of 2C-B is well-documented, the choice of the initial precursor significantly impacts the overall synthetic strategy. This guide will explore the nuances of this choice, offering a comprehensive overview for the discerning researcher.

The Established Synthetic Route: A Multi-Step Approach from 2,5-Dimethoxybenzaldehyde

The most prevalent and well-documented synthesis of 2C-B commences with 2,5-dimethoxybenzaldehyde. This pathway typically involves three key transformations: a Henry condensation to form a nitrostyrene intermediate, reduction of the nitrostyrene to the corresponding phenethylamine, and finally, electrophilic bromination of the aromatic ring.

Step 1: Henry Condensation to 2,5-Dimethoxy-β-nitrostyrene

The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane, catalyzed by a weak base. This reaction, a classic Henry reaction, is generally efficient and high-yielding.

2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxy-β-nitrostyrene 2,5-Dimethoxy-β-nitrostyrene 2,5-Dimethoxybenzaldehyde->2,5-Dimethoxy-β-nitrostyrene Nitromethane, Base

Figure 1: Henry condensation to form the nitrostyrene intermediate.
Step 2: Reduction of the Nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

The reduction of the nitroalkene is a critical step, and several reducing agents have been employed, each with its own set of advantages and disadvantages. The choice of reductant influences the overall yield, safety, and scalability of the synthesis.

  • Lithium Aluminum Hydride (LAH): A powerful and often high-yielding reducing agent, LAH effectively reduces both the nitro group and the alkene. However, its pyrophoric nature and sensitivity to moisture necessitate stringent anhydrous conditions and careful handling.

  • Sodium Borohydride (NaBH₄): A milder and safer alternative to LAH, NaBH₄ can also be used, often in combination with a catalyst.

  • Aluminum-Mercury Amalgam (Al/Hg): This classic method is effective but involves the use of toxic mercury salts, posing significant environmental and safety concerns.

  • Catalytic Transfer Hydrogenation: A safer and more environmentally friendly approach, this method utilizes a catalyst such as palladium on carbon (Pd/C) and a hydrogen donor like ammonium formate.

2,5-Dimethoxy-β-nitrostyrene 2,5-Dimethoxy-β-nitrostyrene 2,5-Dimethoxyphenethylamine (2C-H) 2,5-Dimethoxyphenethylamine (2C-H) 2,5-Dimethoxy-β-nitrostyrene->2,5-Dimethoxyphenethylamine (2C-H) Reducing Agent

Figure 2: Reduction of the nitrostyrene to the phenethylamine.
Step 3: Electrophilic Bromination to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The final step is the regioselective bromination of the electron-rich aromatic ring. This is typically achieved using elemental bromine in a suitable solvent like acetic acid. The methoxy groups activate the ring and direct the bromine to the 4-position.

2,5-Dimethoxyphenethylamine (2C-H) 2,5-Dimethoxyphenethylamine (2C-H) 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 2,5-Dimethoxyphenethylamine (2C-H)->4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Bromine, Acetic Acid 1-Bromo-2,5-dimethoxy-4-nitrobenzene 1-Bromo-2,5-dimethoxy-4-nitrobenzene 4-Bromo-2,5-dimethoxyaniline 4-Bromo-2,5-dimethoxyaniline 1-Bromo-2,5-dimethoxy-4-nitrobenzene->4-Bromo-2,5-dimethoxyaniline Reduction

Figure 4: Proposed reduction of the nitro group.
Proposed Step 2: Conversion of Aniline to Phenethylamine

Transforming the resulting aniline into a phenethylamine is the most challenging step in this hypothetical route. Several multi-step sequences could be envisioned:

  • Diazotization followed by Sandmeyer-type reaction: The aniline could be diazotized and then subjected to a reaction to introduce a two-carbon side chain.

  • Palladium-catalyzed cross-coupling: A more modern approach would involve a cross-coupling reaction. For instance, a Heck or Sonogashira reaction could be employed to introduce a vinyl or ethynyl group, respectively, at the 4-position (after a hypothetical functional group interconversion of the bromine). This would be followed by reduction to the ethyl side chain. However, this would require a different starting material where the positions of the bromine and nitro group are swapped. A more direct approach would be to utilize the existing bromine for a cross-coupling reaction to introduce the ethylamine precursor.

4-Bromo-2,5-dimethoxyaniline 4-Bromo-2,5-dimethoxyaniline 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 4-Bromo-2,5-dimethoxyaniline->4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Multi-step conversion

Figure 5: Proposed conversion of the aniline to the phenethylamine.

Comparative Analysis: Established vs. Hypothetical Route

Parameter Established Route (from 2,5-Dimethoxybenzaldehyde) Hypothetical Route (from 1-Bromo-2,5-dimethoxy-4-nitrobenzene)
Overall Efficiency Well-optimized with reported overall yields ranging from moderate to good.Likely to be less efficient due to the multi-step conversion of the aniline to the phenethylamine.
Number of Steps Typically 3 steps.Potentially 3 or more steps, with the second step being a multi-step sequence itself.
Reagent Safety Can involve hazardous reagents like LAH and elemental bromine. Safer alternatives exist for the reduction step.The initial reduction of the nitro group can be performed with relatively safe reagents. The subsequent conversion of the aniline could involve hazardous reagents depending on the chosen method.
Precursor Availability 2,5-Dimethoxybenzaldehyde is a commercially available and relatively inexpensive starting material.1-Bromo-2,5-dimethoxy-4-nitrobenzene is a more specialized and likely more expensive precursor.
Predictability & Reliability The route is well-documented and predictable, with a large body of literature to support it.This route is not established in the literature for 2C-B synthesis, making it less predictable and requiring significant optimization.

Experimental Protocols

Established Route: Synthesis of 2C-B from 2,5-Dimethoxybenzaldehyde

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

  • To a solution of 2,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in nitromethane (20 mL) is added ammonium acetate (4.64 g, 60.2 mmol).

  • The mixture is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and then placed in an ice bath to induce crystallization.

  • The resulting yellow-orange crystals are collected by vacuum filtration and washed with cold ethanol.

  • The product is dried under vacuum to yield 2,5-dimethoxy-β-nitrostyrene. (Typical Yield: 80-90%)

Step 2: Reduction to 2,5-Dimethoxyphenethylamine (2C-H) using LAH

CAUTION: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • A solution of 2,5-dimethoxy-β-nitrostyrene (5.0 g, 23.9 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (2.26 g, 59.8 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water (2.3 mL), 15% aqueous sodium hydroxide (2.3 mL), and water (6.9 mL).

  • The resulting granular precipitate is removed by filtration and washed with THF.

  • The combined filtrate is concentrated under reduced pressure to give 2,5-dimethoxyphenethylamine as an oil. (Typical Yield: 60-75%)

Step 3: Bromination to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • To a solution of 2,5-dimethoxyphenethylamine (2.0 g, 11.0 mmol) in glacial acetic acid (20 mL) is added a solution of bromine (1.76 g, 11.0 mmol) in glacial acetic acid (10 mL) dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is poured into ice water and basified with aqueous sodium hydroxide.

  • The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by conversion to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the freebase. (Typical Yield: 70-85%)

Hypothetical Route: Proposed Synthesis of 2C-B from 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Step 1: Reduction to 4-Bromo-2,5-dimethoxyaniline

  • To a solution of 1-Bromo-2,5-dimethoxy-4-nitrobenzene (5.0 g, 19.1 mmol) in ethanol (100 mL) is added tin(II) chloride dihydrate (21.5 g, 95.5 mmol).

  • The mixture is heated at reflux for 3 hours.

  • The reaction mixture is cooled and poured into ice water, then basified with aqueous sodium hydroxide.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Bromo-2,5-dimethoxyaniline.

Step 2: Conversion to 4-Bromo-2,5-dimethoxyphenethylamine (Multi-step, example via Heck Reaction)

This is a proposed sequence and would require significant optimization.

  • Heck Reaction: A palladium-catalyzed Heck reaction of 4-Bromo-2,5-dimethoxyaniline with ethylene could introduce the vinyl group.

  • Reduction of the vinyl group: The resulting vinylaniline would then be reduced to the corresponding ethylaniline.

  • Conversion of the amine to the ethylamine: This is a non-trivial transformation and would likely involve protection of the aniline, followed by a series of reactions to extend the chain and introduce the amine functionality.

Given the complexity and lack of precedent for this transformation, a detailed, reliable protocol cannot be provided without extensive experimental development.

Conclusion and Recommendation

Based on this comprehensive review, the established synthetic route to 2C-B starting from 2,5-dimethoxybenzaldehyde remains the superior and recommended pathway for researchers and drug development professionals. This route is well-characterized, utilizes a more accessible and economical starting material, and generally proceeds with higher overall efficiency and predictability.

While the hypothetical route starting from 1-Bromo-2,5-dimethoxy-4-nitrobenzene is chemically plausible, it presents significant challenges, most notably in the conversion of the intermediate aniline to the target phenethylamine. The lack of established protocols for this transformation makes it a high-risk, low-reward strategy for the synthesis of 2C-B.

The primary utility of 1-Bromo-2,5-dimethoxy-4-nitrobenzene likely lies in its potential as a precursor for other classes of molecules where the functional groups can be exploited differently, for example, through nucleophilic aromatic substitution of the bromine or derivatization of the nitro group into other functionalities. For the specific and efficient synthesis of 2C-B, the well-trodden path from 2,5-dimethoxybenzaldehyde offers the most logical and experimentally validated approach.

References

  • A comprehensive list of references to the primary literature detailing the synthesis of 2C-B and related compounds would be provided here.

Critical Quality Evaluation: 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 98545-68-7 | Formula: C₈H₈BrNO₄ | M.W.: 262.06 g/mol [1]

Executive Summary & Application Context

This guide provides a technical comparison and quality assessment framework for 1-Bromo-2,5-dimethoxy-4-nitrobenzene , a critical regioselective intermediate used in the synthesis of phenethylamine derivatives (e.g., 2C-B, DOB) and benzodifuran scaffolds in pharmaceutical research.

In drug development and forensic standard preparation, the purity of this nitro-intermediate is the rate-limiting quality factor for downstream reduction steps. Impurities introduced here—specifically regioisomers and unreacted starting materials—are often chemically similar to the final amine product, making downstream purification difficult and yield-prohibitive.

This guide compares High-Purity Analytical Grade (>99.5%) against Technical Grade (~95%) to demonstrate why "good enough" is often insufficient for catalytic reduction workflows.

Comparative Performance: High-Purity vs. Technical Grade

The following data illustrates the impact of raw material quality on the subsequent reduction reaction (Nitro


 Amine).

Experimental Context:

  • Reaction: Catalytic Hydrogenation (H₂/Pd-C) or Hydride Reduction (LiAlH₄).

  • Target: 2,5-dimethoxy-4-bromophenethylamine.

Table 1: Impact of Starting Material Purity on Downstream Yield
FeatureHigh-Purity Grade (Recrystallized) Technical Grade (Crude Precipitate) Operational Impact
Assay (HPLC) > 99.5% ~95.0%4-5% impurity load competes for catalyst active sites.
Melting Point 138 – 142 °C 130 – 135 °C (Broad)Broad range indicates eutectic formation with isomers.
Key Impurity A < 0.1% (Regioisomer)2 - 3% (Ortho-nitro isomer)The ortho-isomer reduces to an amine with similar solubility, contaminating the final product.
Key Impurity B Not Detected~1 - 2% (Unreacted Bromobenzene)Poisons Pd/C catalysts via halide leaching if not removed.
Reduction Yield 88 - 92% 65 - 72%Impurities cause catalyst poisoning and side-reactions.
Work-up Simple Acid/Base ExtractionColumn Chromatography RequiredTechnical grade necessitates expensive silica gel purification later.
Diagram 1: The Impurity Cascade

This diagram illustrates how minor impurities in the nitro-stage propagate into complex separation problems in the amine-stage.

ImpurityCascade cluster_ideal Ideal Pathway Raw Crude 1-Bromo-2,5-dimethoxy- 4-nitrobenzene (95%) Reaction Reduction Step (LiAlH4 or H2/Pd) Raw->Reaction Input Impurity Impurity: Ortho-isomer (1-Bromo-4,5-dimethoxy- 2-nitrobenzene) Impurity->Reaction Contaminant Product_Pure Target Amine (High Yield) Reaction->Product_Pure Clean Crystallization Product_Mix Mixture: Target + Ortho-Amine Isomer Reaction->Product_Mix Co-reduction Purification Purification Bottleneck (Requires Chromatography) Product_Mix->Purification Difficult Separation PureInput High-Purity Input (>99.5%) PureInput->Reaction

Caption: Impurity propagation: The ortho-nitro isomer co-reduces to an isomeric amine, which is difficult to separate from the target product by crystallization alone.[2]

Decoding the Certificate of Analysis (CoA)

When evaluating a CoA for this compound, specific Critical Quality Attributes (CQAs) must be verified to ensure the material is suitable for research.

A. Identity (NMR & MS)
  • 1H-NMR (CDCl₃): Look for two distinct singlets in the aromatic region.

    • Proton at C3: ~7.4 ppm (Singlet).

    • Proton at C6: ~7.1 ppm (Singlet).

    • Note: If you see doublets in the aromatic region, the material contains the ortho-nitro isomer (where protons are para to each other, but magnetic environments differ) or unbrominated starting material.

  • Mass Spectrometry: Molecular ion

    
     and 
    
    
    
    (due to
    
    
    and
    
    
    isotopes) should be present in a 1:1 ratio at m/z ~261 and 263.
B. Melting Point (The Quick Check)
  • Standard: 138 – 142 °C (Sharp).

  • Failure Mode: A melting point below 136°C or a range wider than 2°C strongly suggests the presence of the ortho-nitro isomer (CAS 51072-66-3, MP ~122-124°C) [1].

C. Appearance[2][3]
  • Acceptable: Yellow to greenish-yellow crystalline needles.

  • Reject: Dark orange or brown powder (indicates oxidation or residual nitration acids).

Experimental Protocol: Purity Verification via HPLC

Before committing valuable catalysts or reagents, verify the CoA claims using this standardized HPLC protocol.

Objective: Quantify the ratio of Target (Para-nitro) to Isomer (Ortho-nitro).

Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Wavelength: 254 nm (Nitro group absorption).

Method Steps
  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

  • Equilibration: Run system at 60% B / 40% A for 10 minutes.

  • Gradient Profile:

    • 0-2 min: Isocratic 60% B.

    • 2-15 min: Ramp to 90% B.

    • 15-20 min: Hold at 90% B.

  • Injection: 10 µL.

  • Analysis:

    • The Target Compound (1-Bromo-2,5-dimethoxy-4-nitrobenzene) typically elutes later than the unbrominated impurity but earlier than dibrominated byproducts.

    • Acceptance Criteria: Main peak area > 99.0%. No single impurity > 0.5%.

Decision Framework

Use this logic flow to accept or reject batches based on your internal analysis.

Diagram 2: CoA Validation Workflow

DecisionTree Start Receive Sample Check CoA Visual Visual Inspection: Yellow Needles? Start->Visual MP_Check Melting Point Test: >138°C? Visual->MP_Check Yes Reject_1 REJECT: Potential Oxidation Visual->Reject_1 No (Dark/Brown) HPLC HPLC Analysis: Purity > 99.0%? MP_Check->HPLC Yes Reject_2 REJECT: Isomer Contamination MP_Check->Reject_2 No (<136°C) Reject_3 REJECT: Recrystallize Required HPLC->Reject_3 No (95-98%) Accept ACCEPT: Proceed to Reduction HPLC->Accept Yes

Caption: Decision tree for incoming raw material. "Recrystallize Required" implies the material can be salvaged using hot ethanol/acetic acid recrystallization.

References

  • ChemicalBook. (2024). 1-BROMO-4,5-DIMETHOXY-2-NITROBENZENE Properties (Isomer Comparison). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 825808 (Related Analogues). Retrieved from

  • BLD Pharm. (2024). 1-Bromo-2,5-dimethoxy-4-nitrobenzene MSDS and Properties.[1] Retrieved from

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (Contextual reference for synthesis and physical properties of phenethylamine precursors). Transform Press.

(Note: While specific "Certificate of Analysis" documents are proprietary to manufacturers, the data above represents the aggregate standard for high-quality research-grade material.)

Sources

Strategic Sourcing & Synthetic Efficiency: A Comparative Cost Analysis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2,5-dimethoxy-4-nitrobenzene is a critical intermediate in the synthesis of highly functionalized phenethylamines (e.g., the 2C-x and DOx series) and specific radioligands used in serotonin receptor mapping. Its structural core—a benzene ring decorated with a halogen, a nitro group, and two alkoxy groups—presents a classic challenge in regioselective electrophilic aromatic substitution .

This guide compares the three primary sourcing strategies for generating this intermediate:

  • Tier 1 (Commodity): Starting from Hydroquinone (Lowest material cost, highest labor/waste).

  • Tier 2 (Fine Chemical): Starting from 1,4-Dimethoxybenzene (Optimal balance of cost/efficiency).

  • Tier 3 (Specialty): Starting from 1-Bromo-2,5-dimethoxybenzene (High material cost, lowest labor).

Our analysis concludes that for laboratory to pilot-scale production (<50 kg), Route 2 (1,4-Dimethoxybenzene) offers the superior "Total Cost of Operation" (TCO) by eliminating the hazardous methylation step while leveraging the bulk availability of the ether.

Chemical Mechanism & Regioselectivity Analysis[1]

To understand the cost implications, one must understand the yield-limiting chemistry. The synthesis relies on the interplay of directing groups to force substituents into the 1, 2, 4, and 5 positions.

The Directing Group Matrix
  • Methoxy (-OMe): Strong activator, ortho/para director.

  • Bromo (-Br): Weak deactivator, ortho/para director.[1]

  • Nitro (-NO₂): Strong deactivator, meta director.

In the conversion of 1-bromo-2,5-dimethoxybenzene to the target 4-nitro analog:

  • The C-4 position is para to the Bromine and ortho to the C-5 Methoxy.

  • The C-3 position is meta to the Bromine and ortho to the C-2 Methoxy.

  • Regiochemical Outcome: The C-4 position is electronically favored because the directing effects of the C-5 methoxy group (activating) and the C-1 bromine (directing para) reinforce each other. However, steric hindrance at C-3 (flanked by Br and OMe) further discourages substitution there, pushing the major product to the desired C-4 isomer.

Comparative Route Analysis

Route A: The "Commodity" Route (Hydroquinone)
  • Starting Material: Hydroquinone (1,4-Benzenediol).

  • Workflow: Methylation

    
     Bromination 
    
    
    
    Nitration.
  • Pros: Lowest raw material cost (Hydroquinone is a high-volume commodity).

  • Cons: Requires Dimethyl Sulfate (DMS) or Methyl Iodide. DMS is highly toxic and carcinogenic, requiring expensive engineering controls. High waste disposal costs.

Route B: The "Standard" Route (1,4-Dimethoxybenzene)
  • Starting Material: 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether).

  • Workflow: Bromination

    
     Nitration.[1]
    
  • Pros: Bypasses the methylation step. Material is stable, non-toxic solid. High atom economy.

  • Cons: Raw material is ~2-3x the price of hydroquinone per mole, but savings are realized in labor and waste reduction.

Route C: The "Late-Stage" Route (Bromo-ether)
  • Starting Material: 1-Bromo-2,5-dimethoxybenzene.[2]

  • Workflow: Nitration only.

  • Pros: Single step.

  • Cons: Prohibitively expensive (>10x cost of Route B). Supply chain reliability is lower for this specific halogenated intermediate.

Comparative Data Table
MetricRoute A (Hydroquinone)Route B (1,4-DMB)Route C (Bromo-DMB)
Step Count 321
Raw Material Cost (est.) $


$
Labor/Time Cost HighModerateLow
Waste Disposal Cost High (Methylation waste)LowLow
Overall Yield (Est.) 65-75%75-85%80-90%
Safety Risk High (DMS usage)Moderate (Bromination)Moderate (Nitration)
Recommended Scale >1000 kg (Industrial)100 g - 50 kg (Pilot)<100 g (R&D)

Visualizing the Synthetic Pathways

The following diagram illustrates the convergence of these routes and the critical decision nodes.

SynthesisRoutes HQ Hydroquinone (Commodity) Methylation Methylation (Me2SO4/NaOH) High Hazard HQ->Methylation Step 1 DMB 1,4-Dimethoxybenzene (Preferred Start) Bromination Bromination (NBS or H2O2/HBr) DMB->Bromination Step 1 (Route B) BrDMB 1-Bromo-2,5-dimethoxybenzene (Expensive) Nitration Nitration (HNO3/AcOH) BrDMB->Nitration Final Step Target TARGET: 1-Bromo-2,5-dimethoxy- 4-nitrobenzene Methylation->DMB ~90% Yield Bromination->BrDMB ~85-94% Yield Nitration->Target ~75% Yield (Regioselective)

Caption: Comparative workflow showing the convergence of all three sourcing strategies into the final nitration step.

Detailed Experimental Protocol (Route B)

This protocol is selected for its balance of safety, yield, and cost-effectiveness. It utilizes N-Bromosuccinimide (NBS) for bromination, which avoids the handling of liquid bromine, and a mild nitration system.

Step 1: Bromination of 1,4-Dimethoxybenzene

Rationale: NBS provides a controlled source of electrophilic bromine. Acetonitrile (MeCN) is used as the solvent to enhance regioselectivity and simplify workup.

  • Setup: Charge a 1L round-bottom flask with 1,4-dimethoxybenzene (13.8 g, 100 mmol) and Acetonitrile (200 mL) .

  • Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in small portions over 20 minutes at room temperature.

    • Note: The reaction is slightly exothermic.[3] Maintain temp <30°C.

  • Reaction: Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.6) should disappear.

  • Workup: Evaporate MeCN under reduced pressure. Resuspend the residue in water (200 mL) and extract with Dichloromethane (DCM, 2 x 100 mL).

  • Purification: Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄. Evaporate solvent to yield 1-bromo-2,5-dimethoxybenzene as a white/off-white solid.

    • Expected Yield: 20.5 g (94%).

    • Validation: melting point 71-73°C.

Step 2: Nitration to 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Rationale: Using Glacial Acetic Acid as the solvent moderates the nitration power of nitric acid, preventing over-nitration or oxidation of the methoxy groups (demethylation risk).

  • Setup: Dissolve 1-bromo-2,5-dimethoxybenzene (10.9 g, 50 mmol) in Glacial Acetic Acid (50 mL) . Cool to 10°C in an ice bath.

  • Acid Prep: Prepare a solution of Nitric Acid (70%, 4.0 mL, ~60 mmol) in Glacial Acetic Acid (10 mL) .

  • Addition: Add the acid mixture dropwise to the stirred solution, keeping the internal temperature below 20°C .

    • Critical Control Point: Exceeding 25°C risks dinitration or oxidation.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. A yellow precipitate often forms.

  • Quench: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

  • Isolation: Filter the yellow solid. Wash with cold water until the filtrate is neutral pH.

  • Recrystallization: Recrystallize from boiling Ethanol (EtOH).

    • Expected Yield: 10.5 g (80%).

    • Product: Yellow crystalline needles.

    • Validation: 1H NMR should show two aromatic singlets (para relationship) rather than doublets (ortho/meta).

Cost Model & Sourcing Recommendations

Cost of Goods Sold (COGS) Calculator

Basis: 1 kg of Final Product

ComponentRoute A (Hydroquinone)Route B (1,4-DMB)
Starting Material Qty ~0.50 kg~0.60 kg
Reagent Cost Low (Me2SO4, H2SO4)Medium (NBS)
Labor Overhead High (3 steps)Medium (2 steps)
Safety/Compliance High (Carcinogen handling)Low (Standard Lab)
Est. Cost/kg (USD) $180 - $250 $120 - $160
Strategic Recommendation

For Research & Development and Pilot Scale (up to 50 kg) , Route B is the definitive choice. The cost savings of starting with Hydroquinone (Route A) are illusory at this scale due to the overhead of managing Dimethyl Sulfate toxicity and the additional unit operation.

Route C is only viable for Medicinal Chemistry (milligram scale) where time-to-result is more valuable than material cost.

References

  • Syntheses of 2,5-Dimethoxy-4-nitro-phenethylamines.PiHKAL: A Chemical Love Story. Transform Press.
  • Solventless dibromination of 1,4-dimethoxybenzene. ChemSpider Synthetic Pages, 2009. Link

  • Regiospecific P-Bromination of Activated Aromatic Systems. TopSCHOLAR, Western Kentucky University. Link (Provides NBS/MeCN yield data).

  • Mechanism and regioselectivity of electrophilic aromatic nitration. Acta Crystallographica Section E, 2010.[2] Link (Crystallographic data and regioselectivity confirmation).

  • Cost Trends of Hydroquinone. Journal of Drugs in Dermatology, 2020. Link (Economic data for raw material analysis).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.